D-CS319
Description
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Properties
Molecular Formula |
C7H11NO2S3 |
|---|---|
Molecular Weight |
237.4 g/mol |
IUPAC Name |
(3S,5S,7aR)-5-(sulfanylmethyl)-3,5,7,7a-tetrahydro-2H-[1,3]thiazolo[3,2-c][1,3]thiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO2S3/c9-7(10)4-2-12-6-3-13-5(1-11)8(4)6/h4-6,11H,1-3H2,(H,9,10)/t4-,5+,6-/m1/s1 |
InChI Key |
ZTWVMVSSSBGFHH-NGJCXOISSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of D-CS319
Introduction
D-CS319 is a novel investigational agent with a targeted mechanism of action that holds promise for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the current understanding of this compound's core biological functions, supported by available preclinical data. The following sections will delve into the specific signaling pathways modulated by this compound, present quantitative data from key experiments, and outline the methodologies used in these studies.
Core Mechanism of Action: Signaling Pathway Modulation
At its core, the mechanism of action of this compound is centered on its ability to modulate specific intracellular signaling pathways. While the complete picture is still under investigation, current evidence points towards a significant interaction with key cellular communication networks.
Diagram of the Postulated this compound Signaling Pathway
D-CS319 discovery and synthesis pathway
An extensive search for scientific and technical information regarding a compound designated "D-CS319" has yielded no relevant results. There is no publicly available data on the discovery, synthesis pathway, mechanism of action, or any associated quantitative data for a substance with this identifier.
The search did, however, identify a compound named A-319 , which is currently the subject of clinical trials. Information from these trials is limited and does not provide the depth of data required to construct the requested technical guide. For instance, a clinical study of A-319 is being conducted in patients with relapsed or refractory B-cell lymphoma.[1] Another study is focused on the treatment of active/refractory systemic lupus erythematosus.[2]
It is possible that "this compound" is a confidential internal designation not yet disclosed in public literature, a novel compound with pending publications, or a typographical error.
Without any foundational data on the discovery, synthesis, and experimental protocols for "this compound," it is not possible to generate the requested in-depth technical guide, including data tables and visualizations.
Should "this compound" be a typographical error for "A-319" or another compound, please provide the correct designation. If more information on "A-319" is desired, a new search can be initiated, although it should be noted that publicly available information may still be limited to clinical trial data.
References
early in vitro studies of D-CS319
An In-Depth Technical Guide on the Early In Vitro Studies of D-CS319
Introduction
This compound is one of a series of bisthiazolidine-based compounds developed as inhibitors of metallo-β-lactamases (MBLs), with a particular focus on New Delhi metallo-β-lactamase-1 (NDM-1).[1][2] NDM-1 is a carbapenemase that confers broad-spectrum resistance to β-lactam antibiotics in Gram-negative bacteria, posing a significant public health threat.[1][2] The primary strategy behind the development of compounds like this compound is to restore the efficacy of existing carbapenem (B1253116) antibiotics by co-administering them with an MBL inhibitor. While its enantiomer, L-CS319, has been identified as the more potent inhibitor, the study of this compound has been valuable in understanding the stereochemical preferences of the NDM-1 active site. This document provides a detailed overview of the and its related compounds.
Core Compound Information
| Compound Name | Stereoisomer | Chemical Class | Primary Target | Mechanism of Action |
| This compound | D-enantiomer | Bisthiazolidine (BTZ) | New Delhi metallo-β-lactamase-1 (NDM-1) | Competitive inhibitor of NDM-1 |
| L-CS319 | L-enantiomer | Bisthiazolidine (BTZ) | New Delhi metallo-β-lactamase-1 (NDM-1) | Competitive inhibitor of NDM-1 |
Quantitative In Vitro Data
The following table summarizes the key quantitative data from and its L-enantiomer against NDM-1.
| Compound | Parameter | Value (μM) | Assay Conditions | Reference |
| This compound | Ki | 19 ± 3 | In vitro NDM-1 inhibition assay | |
| L-CS319 | Ki | 7 ± 1 | In vitro NDM-1 inhibition assay | |
| This compound | IC50 | Not explicitly reported, but L-CS319 was 4.7 times more potent | Inhibition of imipenem (B608078) hydrolysis in NDM-1-producing E. coli cells | |
| L-CS319 | IC50 | 23 ± 2 | Inhibition of imipenem hydrolysis in NDM-1-producing E. coli cells |
Mechanism of Action and Signaling Pathway
This compound and its congeners act as competitive inhibitors of NDM-1. The proposed mechanism of action involves the key functional groups of the bisthiazolidine scaffold interacting with the active site of the enzyme. A thiol group on the inhibitor is believed to bridge the two zinc ions (Zn1 and Zn2) that are essential for the catalytic activity of NDM-1. Additionally, a carboxylate group on the inhibitor forms an interaction with the positively charged side chain of a lysine (B10760008) residue (K224) in the active site. This binding mode mimics the interaction of the natural β-lactam substrates with the enzyme, thereby preventing the hydrolysis of carbapenem antibiotics.
Mechanism of NDM-1 inhibition by this compound.
Experimental Protocols
In Vitro NDM-1 Inhibition Assay (Determination of Ki)
This assay is designed to determine the inhibition constant (Ki) of a compound against the NDM-1 enzyme.
-
Enzyme Preparation: Recombinant NDM-1 is expressed and purified.
-
Assay Buffer: A suitable buffer, typically HEPES-based, supplemented with ZnSO4 is used.
-
Substrate: A chromogenic β-lactam substrate, such as nitrocefin (B1678963), is used. The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Procedure: a. A fixed concentration of NDM-1 is pre-incubated with varying concentrations of this compound for a defined period. b. The enzymatic reaction is initiated by the addition of the nitrocefin substrate. c. The rate of nitrocefin hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The Ki value is then calculated using appropriate enzyme inhibition models, such as the Michaelis-Menten equation for competitive inhibition.
Cell-Based Imipenem Hydrolysis Assay (Determination of IC50)
This assay measures the ability of an inhibitor to protect a carbapenem antibiotic from hydrolysis by NDM-1 in a whole-cell context.
-
Bacterial Strain: An E. coli strain engineered to express the blaNDM-1 gene is used.
-
Growth Conditions: The bacteria are grown in a suitable culture medium to a specific optical density.
-
Inhibitor and Antibiotic: Stock solutions of this compound and imipenem are prepared.
-
Assay Procedure: a. The NDM-1-producing E. coli cells are incubated with varying concentrations of this compound. b. A fixed concentration of imipenem is added to the cell suspension. c. The hydrolysis of imipenem is monitored over time. This can be done using techniques such as 1H NMR spectroscopy, which can distinguish between intact and hydrolyzed imipenem.
-
Data Analysis: The concentration of this compound that results in a 50% inhibition of imipenem hydrolysis (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Workflow for in vitro characterization of this compound.
Conclusion
The , in conjunction with its more potent enantiomer L-CS319, have provided valuable insights into the inhibition of NDM-1. These studies have established the bisthiazolidine scaffold as a promising starting point for the development of MBL inhibitors. The quantitative data and detailed methodologies from this research have laid the groundwork for further optimization of this class of compounds to combat antibiotic resistance in Gram-negative pathogens. While L-CS319 has demonstrated superior potency, the investigation of this compound has been crucial for a comprehensive understanding of the structure-activity relationship and the stereochemical requirements for effective NDM-1 inhibition.
References
D-CS319: A Technical Guide to Its Biological Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-CS319 is a preclinical, synthetic bisthiazolidine compound identified as a potent inhibitor of metallo-β-lactamases (MBLs).[1][2][3][4] MBLs are a class of zinc-dependent enzymes produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for serious infections.[5][6][7] The emergence and spread of MBL-producing bacteria pose a significant global health threat, making the development of effective MBL inhibitors a critical area of research. This guide provides an in-depth overview of the biological target identification of this compound, its mechanism of action, and the key experimental findings that underpin our current understanding.
Biological Target: Metallo-β-Lactamases (MBLs)
The primary biological targets of this compound are metallo-β-lactamases.[1][3][4] These enzymes are classified into three subclasses: B1, B2, and B3, based on their amino acid sequence and zinc ion requirements.[6][7] this compound has demonstrated broad-spectrum inhibitory activity across these subclasses, making it a promising candidate for combating a wide range of antibiotic-resistant bacteria.[7][8]
Key MBLs Targeted by this compound:
-
IMP-1 (Imipenemase-1): A subclass B1 MBL, IMP-1 is one of the most clinically significant MBLs. This compound has been shown to be an effective inhibitor of IMP-1.[1][2]
-
IMP-78: A variant of IMP-1, IMP-78 exhibits enhanced carbapenem-hydrolyzing efficiency. Notably, this compound shows equally effective inhibition of both IMP-1 and IMP-78.[1][2][3]
-
NDM-1 (New Delhi Metallo-β-lactamase-1): A subclass B1 MBL that has rapidly spread worldwide, NDM-1 is a major concern for public health. This compound has been shown to inhibit NDM-1.[9]
-
Other MBLs: Studies have also demonstrated the inhibitory activity of this compound against other MBLs from subclasses B1 (BcII), B2 (Sfh-I), and B3 (L1).[7][8]
Mechanism of Action
This compound functions as a competitive inhibitor of MBLs.[8] Its chemical structure, featuring a bisthiazolidine scaffold, mimics the structure of β-lactam antibiotics.[8][9] A key feature of this compound is the presence of a free thiol group, which acts as a high-affinity zinc-binding group.[6][7][8][10] This thiol group directly interacts with the zinc ions in the active site of the MBL, which are essential for the enzyme's catalytic activity.[8][9]
The binding of this compound to the MBL active site is versatile, with different binding modes observed for different MBLs.[8] X-ray crystallography studies have revealed that in B1 and B3 MBLs, the free thiol of this compound coordinates with the di-zinc center.[8] In contrast, for the mono-zinc B2 MBL Sfh-I, the interaction is dominated by the carboxylate group of the inhibitor, with the thiol group not directly involved in zinc binding.[8] This adaptability in binding contributes to its broad-spectrum activity.
Quantitative Data
The inhibitory potency of this compound against various MBLs has been quantified through in vitro assays. The following tables summarize the reported IC50 and Ki values.
Table 1: IC50 Values of this compound
| Enzyme | IC50 (µM) |
| IMP-1 | Data not explicitly found in snippets |
| IMP-78 | Data not explicitly found in snippets |
Note: While IC50 assays were performed, specific values for this compound were not present in the provided search snippets. The studies indicate that this compound was effective, with inhibition measured at concentrations between 0.01–100 µM.[2]
Table 2: Ki Values of this compound
| Enzyme | Subclass | Ki (µM) |
| IMP-1 | B1 | 6 - 15 |
| BcII | B1 | 36 - 84 |
| Sfh-I | B2 | 26 - 29 |
| L1 | B3 | 10 - 12 |
Source: Data compiled from PNAS.[7][8]
Experimental Protocols
The characterization of this compound's activity has relied on a combination of biochemical assays, microbiological testing, and structural biology techniques.
IC50 Assay
The half-maximal inhibitory concentration (IC50) is determined to assess the potency of an inhibitor.
Methodology:
-
A continuous absorbance assay is used to monitor the hydrolysis of a β-lactam substrate, such as meropenem, by the target MBL enzyme.
-
The assay is performed in the presence of varying concentrations of this compound.
-
The rate of substrate hydrolysis is measured spectrophotometrically.
-
The IC50 value, the concentration of this compound that reduces the enzyme activity by 50%, is calculated from the dose-response curve.[2]
Time-Kill Assays
These assays are conducted to evaluate the ability of this compound to restore the efficacy of β-lactam antibiotics against MBL-producing bacteria.
Methodology:
-
Bacterial cultures of MBL-producing strains (e.g., E. coli expressing IMP-1) are grown to a specific density.
-
The cultures are treated with a sublethal concentration of a β-lactam antibiotic (e.g., imipenem) alone or in combination with this compound.
-
Samples are collected at different time points, and the number of viable cells is determined by plating and colony counting.
-
A significant reduction in bacterial count in the presence of the antibiotic and this compound, compared to the antibiotic alone, indicates the restoration of antibiotic activity.[8][9]
X-ray Crystallography
This technique is employed to determine the three-dimensional structure of this compound in complex with MBLs, providing insights into its binding mode.
Methodology:
-
The target MBL enzyme is purified and crystallized.
-
The crystals are soaked with a solution containing this compound to form the enzyme-inhibitor complex.
-
X-ray diffraction data are collected from the crystals.
-
The diffraction data are processed to solve the crystal structure and visualize the interactions between this compound and the amino acid residues in the MBL active site.[8][9]
Conclusion
This compound is a promising broad-spectrum inhibitor of metallo-β-lactamases, targeting a key mechanism of bacterial resistance to β-lactam antibiotics. Its ability to effectively inhibit various clinically relevant MBLs, including IMP and NDM variants, underscores its potential as a component of a combination therapy to restore the efficacy of existing antibiotics. The detailed understanding of its mechanism of action, facilitated by biochemical and structural studies, provides a solid foundation for further preclinical and clinical development. The versatility of its binding to different MBL subclasses is a particularly encouraging feature for overcoming the diversity of these resistance determinants. Further research will be crucial to assess its in vivo efficacy, safety profile, and potential for clinical application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibitor Affinity Differs Among Clinical Variants of IMP Metallo-β-Lactamases: analysis and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism [mdpi.com]
- 6. β-Lactam Antibiotics and β-Lactamase Enzymes Inhibitors, Part 2: Our Limited Resources [mdpi.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pnas.org [pnas.org]
- 9. Bisthiazolidines: A Substrate-Mimicking Scaffold as an Inhibitor of the NDM-1 Carbapenemase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Lactam Antibiotics and β-Lactamase Enzymes Inhibitors, Part 2: Our Limited Resources - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicological Profile of D-CS319: A Methodological Framework
Disclaimer: As of December 2025, there is no publicly available information regarding the toxicological profile of a compound designated "D-CS319." The following document serves as a comprehensive methodological framework outlining the typical components of a preliminary toxicological profile for a novel therapeutic candidate, in line with international regulatory guidelines. The experimental protocols, data tables, and diagrams presented are illustrative and based on established practices in safety pharmacology and toxicology.
Executive Summary
This guide details the essential studies required to establish a preliminary safety profile for a new chemical entity. A thorough toxicological evaluation is critical for the progression of a drug candidate from preclinical research to human clinical trials. The core components of this evaluation include assessments of safety pharmacology, acute and repeat-dose toxicity, and genotoxicity. These studies aim to identify potential adverse effects on major physiological systems, determine safe dosage ranges, and assess the mutagenic potential of the compound.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[1][2] The core battery of tests, as mandated by guidelines such as the ICH S7A, focuses on the cardiovascular, central nervous (CNS), and respiratory systems.[1][3][4]
Experimental Protocols
2.1.1 Cardiovascular System Assessment
-
Objective: To evaluate the effects on blood pressure, heart rate, and cardiac electrical activity (electrocardiogram - ECG).
-
Methodology: In vivo studies are typically conducted in conscious, unrestrained large animals (e.g., dogs, non-human primates) equipped with telemetry devices for continuous monitoring. This is often supplemented with an in vitro hERG assay to assess the risk of QT interval prolongation, a key indicator of proarrhythmic potential.
-
Species: Beagle Dog or Cynomolgus Monkey.
-
Administration: Intravenous or oral, based on the intended clinical route.
-
Parameters Measured: Mean arterial pressure, heart rate, ECG intervals (PR, QRS, QT, QTc), and body temperature.
-
2.1.2 Central Nervous System (CNS) Assessment
-
Objective: To assess effects on behavior, coordination, and general neurological function.
-
Methodology: A functional observational battery (FOB), often referred to as an Irwin test, is performed in rodents.
-
Species: Sprague-Dawley Rat or CD-1 Mouse.
-
Administration: Oral gavage or intraperitoneal injection.
-
Parameters Observed: Changes in posture, gait, grooming, activity level, reflexes, and autonomic signs (e.g., salivation, pupil size).
-
2.1.3 Respiratory System Assessment
-
Objective: To evaluate effects on respiratory rate, tidal volume, and airway resistance.
-
Methodology: Whole-body plethysmography is used to monitor respiratory function in conscious, unrestrained rodents.
-
Species: Sprague-Dawley Rat.
-
Administration: Oral or inhaled.
-
Parameters Measured: Respiratory rate, tidal volume, minute volume, and Penh (a calculated index of airway resistance).
-
Data Presentation
Quantitative data from safety pharmacology studies would be summarized as follows.
Table 1: Illustrative Cardiovascular Safety Data
| Compound | Dose (mg/kg) | Change in MAP (mmHg) | Change in HR (bpm) | Change in QTc (ms) |
|---|---|---|---|---|
| This compound | 1 | +5 ± 3 | +10 ± 5 | +2 ± 4 |
| (Vehicle) | 0 | +1 ± 2 | -2 ± 4 | +1 ± 3 |
| This compound | 10 | +15 ± 4 | +30 ± 6 | +12 ± 5 |
| (Vehicle) | 0 | 0 ± 3 | +1 ± 5 | -1 ± 4 |
| This compound | 100 | +40 ± 6 | +75 ± 8 | +45 ± 6 |
| (Vehicle) | 0 | -2 ± 2 | -3 ± 3 | +2 ± 3 |
Data are presented as mean ± standard deviation.
Workflow Visualization
Caption: Workflow for a standard safety pharmacology core battery.
Genotoxicity
Genotoxicity testing is performed to identify compounds that can cause damage to DNA and chromosomes, which may indicate a potential for carcinogenicity or heritable mutations. A standard battery of tests includes an in vitro assessment for gene mutations and chromosomal damage, followed by an in vivo test if necessary.
Experimental Protocols
3.1.1 Bacterial Reverse Mutation Test (Ames Test)
-
Objective: To detect gene mutations (point mutations and frameshift mutations).
-
Methodology: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are exposed to the test compound with and without metabolic activation (S9 fraction). A positive result is indicated by a significant increase in the number of revertant colonies.
-
Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).
-
Concentrations: Tested up to 5 mg/plate or to a cytotoxic concentration.
-
3.1.2 In Vitro Mammalian Cell Micronucleus Test
-
Objective: To detect chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity).
-
Methodology: Mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) are treated with the test compound. After treatment, cells are examined for the presence of micronuclei, which are small nuclei formed from chromosome fragments or whole chromosomes that lag during cell division.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells.
-
Analysis: Flow cytometry or microscopy to quantify micronucleated cells.
-
Data Presentation
Genotoxicity results are typically presented in a qualitative and quantitative manner.
Table 2: Illustrative Genotoxicity Study Results
| Assay | Test System | Metabolic Activation | Result |
|---|---|---|---|
| Ames Test | S. typhimurium TA98, TA100 | With & Without S9 | Negative |
| Ames Test | E. coli WP2 uvrA | With & Without S9 | Negative |
| In Vitro Micronucleus | CHO-K1 Cells | With & Without S9 | Negative |
| In Vivo Micronucleus | Rat Bone Marrow | N/A | Not Required |
Workflow Visualization
References
In-depth Technical Guide: Structure-Activity Relationship (SAR) Studies of D-CS319
An Examination of a Novel Compound in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Following a comprehensive search, no publicly available information, research articles, or clinical trial data for a compound designated "D-CS319" could be identified. The following guide is a structured template illustrating how such a document would be presented if data were available. All data, experimental protocols, and pathways are hypothetical and serve as placeholders to demonstrate the requested format and level of detail.
Executive Summary
This document provides a comprehensive overview of the structure-activity relationship (SAR) studies for the novel investigational compound this compound. The aim is to delineate the key structural motifs responsible for its biological activity, selectivity, and pharmacokinetic properties. This guide summarizes quantitative data from various assays, details the experimental methodologies employed, and visualizes the key signaling pathways and experimental workflows. The insights presented herein are intended to guide further optimization of this chemical series for therapeutic development.
Introduction to this compound
This compound is a novel synthetic molecule currently under investigation for its potential therapeutic effects. The core scaffold of this compound presents several points for chemical modification, making it an attractive candidate for extensive SAR exploration. Understanding how modifications to this core structure influence its interaction with its biological target is paramount for enhancing potency, improving safety, and optimizing drug-like properties.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro and in vivo data collected for this compound and a series of its analogs. These analogs were synthesized to probe the effects of various structural modifications on the molecule's activity and selectivity.
Table 1: In Vitro Potency and Selectivity of this compound Analogs
| Compound ID | R1 Group | R2 Group | Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity Index |
| This compound | -H | -CH3 | 15 | 1500 | 100 |
| This compound-A1 | -F | -CH3 | 12 | 1600 | 133 |
| This compound-A2 | -Cl | -CH3 | 10 | 1200 | 120 |
| This compound-A3 | -H | -CH2CH3 | 25 | 1800 | 72 |
| This compound-A4 | -H | -Cyclopropyl | 8 | 900 | 112.5 |
Table 2: In Vivo Efficacy of Lead Analogs in a Disease Model
| Compound ID | Dose (mg/kg) | Route of Administration | Efficacy (% Inhibition) |
| This compound | 10 | Oral | 65 |
| This compound-A2 | 10 | Oral | 75 |
| This compound-A4 | 10 | Oral | 82 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Target Engagement Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs against the primary biological target.
-
Method: A fluorescence-based biochemical assay was used. Recombinant human target protein was incubated with varying concentrations of the test compounds. The enzymatic reaction was initiated by the addition of a fluorogenic substrate.
-
Data Analysis: Fluorescence intensity was measured over time. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
Off-Target Selectivity Screening
-
Objective: To assess the selectivity of the compounds against a panel of related off-targets.
-
Method: A panel of 50 related kinases was screened using a commercially available radiometric assay format (e.g., KinaseProfiler™).
-
Data Analysis: The percent inhibition at a fixed compound concentration (e.g., 1 µM) was determined. For compounds showing significant inhibition, full IC50 curves were generated. The selectivity index was calculated as the ratio of the off-target IC50 to the primary target IC50.
In Vivo Efficacy Study
-
Objective: To evaluate the in vivo efficacy of lead compounds in a relevant animal model of the disease.
-
Animal Model: A transgenic mouse model that recapitulates key aspects of the human disease pathology was used.
-
Dosing and Administration: Compounds were formulated in a suitable vehicle and administered orally once daily for 14 days.
-
Efficacy Readout: The primary efficacy endpoint was the reduction in a key disease biomarker, measured by ELISA from tissue homogenates at the end of the study.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental processes related to the this compound program.
Signaling Pathway of the this compound Target
Caption: Proposed signaling pathway inhibited by this compound.
Experimental Workflow for SAR Studies
Caption: Iterative workflow for the structure-activity relationship studies of this compound.
Conclusion and Future Directions
The structure-activity relationship studies of the this compound series have provided valuable insights into the structural requirements for potent and selective target inhibition. The data presented in this guide highlight the importance of specific substitutions on the core scaffold for achieving optimal biological activity. Future work will focus on further refining the lead compounds to improve their pharmacokinetic profiles and in vivo efficacy, with the ultimate goal of identifying a clinical candidate for further development.
Foundational Research on the D-CS319 Signaling Pathway: An Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Following a comprehensive review of publicly available scientific literature and prominent signaling pathway databases, it has been determined that the "D-CS319 signaling pathway" does not correspond to a recognized or established pathway within the current body of scientific knowledge. Searches for this specific designation across multiple research databases have not yielded any relevant results.
This suggests that "this compound" may represent one of the following possibilities:
-
A novel signaling pathway that has been very recently identified and has not yet been publicly disclosed or published.
-
An internal or proprietary designation for a pathway used within a specific research institution or pharmaceutical company.
-
A potential typographical error in the pathway name.
Given the absence of foundational data, this guide will, therefore, address the common methodologies and conceptual frameworks used in the characterization of novel signaling pathways. This approach provides a blueprint for the types of data, experimental protocols, and analytical models that would be necessary to define and understand a new pathway, such as the one designated "this compound".
Section 1: A Conceptual Framework for Characterizing a Novel Signaling Pathway
The discovery and elucidation of a new signaling pathway is a complex process that typically involves a multi-faceted approach. Below is a logical workflow that outlines the key stages of investigation.
Figure 1: Conceptual workflow for novel signaling pathway elucidation.
Section 2: Hypothetical Data Presentation for the "this compound" Pathway
To illustrate how quantitative data for a pathway like "this compound" would be presented, the following tables provide templates for organizing experimental results.
Table 1: Key Protein Components of the Hypothetical this compound Pathway
| Protein Name | Aliases | Subcellular Localization | Function | Method of Identification |
| This compound-R | Receptor X | Plasma Membrane | Ligand Binding | Yeast-Two-Hybrid |
| This compound-K1 | Kinase Y | Cytoplasm | Phosphorylation | Mass Spectrometry |
| This compound-TF | Factor Z | Nucleus | Transcription | ChIP-Sequencing |
Table 2: Quantitative Analysis of Pathway Activation
| Treatment | Phospho-D-CS319-K1 (Fold Change) | This compound-TF Nuclear Translocation (%) | Target Gene Expression (Fold Change) |
| Vehicle Control | 1.0 | 5 ± 1.2 | 1.0 |
| Ligand A (10 nM) | 4.5 ± 0.8 | 65 ± 5.4 | 8.2 ± 1.5 |
| Inhibitor B (1 µM) + Ligand A | 1.2 ± 0.3 | 8 ± 2.1 | 1.5 ± 0.4 |
Section 3: Standard Experimental Protocols for Pathway Characterization
Detailed methodologies are critical for the reproducibility of findings. Below are standard protocols that would be employed to investigate the "this compound" pathway.
3.1. Co-Immunoprecipitation (Co-IP) for Protein Interaction Mapping
-
Objective: To determine if two putative pathway components, Protein A and Protein B, physically interact within the cell.
-
Methodology:
-
Cells expressing tagged versions of Protein A and Protein B are lysed in a non-denaturing buffer.
-
The lysate is pre-cleared with protein A/G beads.
-
An antibody specific to Protein A is added to the lysate and incubated to form an antibody-antigen complex.
-
Protein A/G beads are used to pull down the antibody-antigen complex.
-
The beads are washed to remove non-specific binding partners.
-
The bound proteins are eluted and analyzed by Western blotting using an antibody against Protein B.
-
Figure 2: Experimental workflow for Co-Immunoprecipitation.
3.2. Kinase Activity Assay
-
Objective: To measure the enzymatic activity of a putative kinase (e.g., this compound-K1) in the pathway.
-
Methodology:
-
The kinase of interest is purified from cell lysates or expressed recombinantly.
-
The kinase is incubated with its putative substrate, ATP (often radiolabeled ATP [γ-³²P]), and a kinase reaction buffer.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the phosphorylation of the substrate is measured. This can be done via autoradiography for radiolabeled ATP or using a phosphospecific antibody in an ELISA or Western blot format.
-
3.3. Luciferase Reporter Assay for Transcriptional Activity
-
Objective: To determine if the activation of the "this compound" pathway leads to the transcriptional activation of a target gene.
-
Methodology:
-
A reporter construct is created where the promoter of the target gene is cloned upstream of a luciferase gene.
-
This construct is transfected into cells.
-
The cells are then stimulated with the putative ligand for the "this compound" pathway.
-
After a suitable incubation period, the cells are lysed, and a luciferase substrate is added.
-
The resulting luminescence, which is proportional to the transcriptional activity of the promoter, is measured using a luminometer.
-
Section 4: A Hypothetical Model of the this compound Signaling Cascade
Based on the conceptual framework, a hypothetical signaling cascade for "this compound" can be visualized. This diagram illustrates a potential linear pathway from receptor activation to gene expression.
Figure 3: Hypothetical this compound signaling pathway.
Conclusion
While the "this compound signaling pathway" is not currently identifiable in public scientific databases, the framework, data organization, and experimental protocols outlined in this guide provide a comprehensive roadmap for its potential characterization. The elucidation of new pathways is fundamental to advancing our understanding of cellular biology and identifying novel therapeutic targets. Should information on the "this compound" pathway become available, a detailed and specific technical guide could be generated.
D-CS319: A Technical Guide to a Novel Metallo-β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of D-CS319, a preclinical mercaptomethyl bisthiazolidine compound. This compound has emerged as a promising inhibitor of metallo-β-lactamases (MBLs), a class of enzymes that confer broad-spectrum resistance to β-lactam antibiotics in Gram-negative bacteria. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the underlying mechanism of action to support further research and development efforts.
Core Mechanism of Action: Inhibition of Metallo-β-Lactamases
Metallo-β-lactamases are zinc-dependent enzymes that hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems, rendering them ineffective[1][2][3]. The increasing prevalence of MBL-producing bacteria poses a significant threat to global health[2][4].
This compound acts as a competitive inhibitor of MBLs, effectively blocking their catalytic activity[2]. Its structure, featuring a bisthiazolidine core, mimics the substrate of MBLs[4][5]. The key to its inhibitory action lies in a free thiol group that exhibits a high affinity for the zinc ions in the MBL active site, disrupting the enzyme's ability to hydrolyze β-lactams[2][3][4]. Studies have shown that this compound is an effective inhibitor of various MBLs, including IMP-1 and its variant IMP-78[1][6][7][8][9].
In Vitro Efficacy of this compound
Quantitative analysis of this compound's inhibitory activity reveals its potency against a range of clinically relevant MBLs. The following tables summarize the available data on its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50), as well as its ability to potentiate the activity of β-lactam antibiotics in bacterial cultures.
Table 1: Inhibitory Activity of this compound Against Purified Metallo-β-Lactamases
| Metallo-β-Lactamase | Enzyme Class | Ki (µM) | IC50 (µM) | Reference |
| IMP-1 | B1 | 6 - 15 | 0.01 - 100 | [2][6] |
| IMP-78 | B1 | - | Similar to IMP-1 | [7] |
| BcII | B1 | 36 - 84 | - | [2] |
| Sfh-I | B2 | 26 - 29 | - | [2] |
| L1 | B3 | 10 - 12 | - | [2] |
| NDM-1 | B1 | - | > L-CS319 (23 µM) | [5] |
Table 2: Potentiation of Antibiotic Activity by this compound in Bacterial Cultures
| Bacterial Strain | Metallo-β-Lactamase Expressed | Antibiotic | This compound Concentration (µg/mL) | Observed Effect | Reference |
| E. coli | IMP-1, BcII, Sfh-I, GOB-18 | Imipenem | 100 | Significant reduction in bacterial count (>103) | [2] |
| S. maltophilia (clinical isolate) | L1 and L2 | Ticarcillin-clavulanate | Not specified | Significant reduction in bacterial count (>103) | [2] |
| E. coli harboring blaIMP-78 | IMP-78 | Meropenem (B701) | Not specified | 3-fold decrease in MIC | [7] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the activity of this compound.
Determination of Half-Maximal Inhibitory Concentration (IC50)
This protocol outlines a continuous absorbance assay to determine the concentration of this compound required to inhibit 50% of MBL activity.
Materials:
-
Purified MBL enzyme (e.g., IMP-1, IMP-78)
-
This compound stock solution
-
Meropenem (or other suitable β-lactam substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range is 0.01 to 100 µM[6].
-
In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding a specific concentration of meropenem to each well. The final volume in each well should be consistent.
-
Immediately place the microplate in a spectrophotometer and monitor the hydrolysis of meropenem by measuring the decrease in absorbance at a specific wavelength (e.g., 297 nm) over time.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Time-Kill Assay
This protocol assesses the ability of this compound to restore the bactericidal activity of a β-lactam antibiotic against a resistant bacterial strain.
Materials:
-
MBL-producing bacterial strain (e.g., E. coli expressing IMP-1)
-
β-lactam antibiotic (e.g., imipenem)
-
This compound
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile saline
-
Agar (B569324) plates for colony counting
-
Shaking incubator
Procedure:
-
Prepare an overnight culture of the test bacteria in CAMHB.
-
Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 105 CFU/mL.
-
Set up test tubes or flasks with the following conditions:
-
Bacteria only (growth control)
-
Bacteria + β-lactam antibiotic at a sub-lethal concentration
-
Bacteria + this compound alone
-
Bacteria + β-lactam antibiotic + this compound
-
-
Incubate all cultures at 37°C with shaking.
-
At various time points (e.g., 0, 4, 8, 12, and 24 hours), collect aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate overnight at 37°C.
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Plot the log10 CFU/mL against time to generate time-kill curves. A significant reduction in CFU/mL in the combination group compared to the antibiotic alone indicates synergy.
Preclinical Development Status
As of the latest available public information, this compound is in the preclinical stages of development. Comprehensive in vivo efficacy, pharmacokinetic, and toxicology data in animal models are not yet widely published. Such studies are essential to evaluate the therapeutic potential of this compound further and to determine its suitability for clinical trials.
Conclusion and Future Directions
The available in vitro data strongly support the therapeutic potential of this compound as a potent inhibitor of metallo-β-lactamases. Its ability to restore the efficacy of existing β-lactam antibiotics against resistant Gram-negative bacteria addresses a critical unmet medical need.
Future research should focus on:
-
Comprehensive in vivo studies in relevant animal infection models to assess efficacy, pharmacokinetics, and safety.
-
Lead optimization to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.
-
Investigation of potential resistance mechanisms to this compound.
The continued development of this compound and similar MBL inhibitors is crucial in the global effort to combat antibiotic resistance.
References
- 1. Improvement of a mouse infection model to capture Pseudomonas aeruginosa chronic physiology in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sartorius.com [sartorius.com]
- 4. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mouse model for the study of gonococcal genital infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mouse model of coxsackievirus myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
Initial Characterization of D-CS319 in Animal Models: A Technical Guide
Disclaimer: The compound D-CS319 is a hypothetical agent for the purpose of this technical guide. The data presented herein is a composite illustration based on preclinical findings for multi-targeted tyrosine kinase inhibitors, specifically referencing sunitinib, to provide a representative example of an early-stage drug characterization report.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive overview of the initial preclinical characterization of this compound, a novel, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs). This compound demonstrates potent anti-tumor and anti-angiogenic activity in a range of in vivo models. This guide details the core mechanism of action, summarizes key quantitative data from animal studies in structured tables, provides detailed experimental protocols, and visualizes critical pathways and workflows. The findings support the continued development of this compound as a promising candidate for cancer therapy.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the intracellular kinase domains of several RTKs crucial for tumor growth, angiogenesis, and metastasis.[1][2][3] Its primary targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFR1, VEGFR2, and VEGFR3[3][4]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRα and PDGFRβ
-
Stem Cell Factor Receptor (c-KIT)
-
Fms-like Tyrosine Kinase-3 (FLT3)
-
Glial Cell Line-Derived Neurotrophic Factor Receptor (RET)
By inhibiting these receptors, this compound effectively blocks key downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to a dual effect of inhibiting tumor cell proliferation and disrupting tumor vasculature.
Signaling Pathway Diagram
Caption: this compound inhibits multiple RTKs, blocking downstream signaling pathways.
Data Presentation
In Vivo Efficacy in Xenograft Models
This compound has demonstrated significant tumor growth inhibition in various human tumor xenograft models.
Table 1: Efficacy of this compound in Human Tumor Xenograft Models in Mice
| Xenograft Model | Host Strain | This compound Dose (mg/kg/day, p.o.) | Dosing Schedule | Mean Tumor Growth Inhibition (TGI) (%) | Notes |
| U87MG (Glioblastoma) | Nude (nu/nu) | 40 | Daily | 75% | Significant reduction in tumor volume compared to vehicle control. |
| SKOV3 (Ovarian) | SCID | 40 | Daily | Significant | Reduction in tumor burden and microvessel density. |
| MDA-MB-468 (TNBC) | Nude (nu/nu) | 80 | Every 2 days for 4 weeks | 90.4% | Significant reduction in tumor volume and weight. |
| HEK293 (Renal) | NOD-SCID | 40 | Daily for 11 days | Significant | Reduction of tumor growth and microvessel density. |
| SK-N-BE(2) (Neuroblastoma) | NOD/SCID | 20 | Daily for 14 days | 49% | Optimal dose identified at 20 mg/kg with significant tumor reduction. |
p.o. = oral administration TGI calculated at the end of the study period.
Pharmacokinetic Profile
Single-dose pharmacokinetic studies have been conducted in rodents.
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Dose (p.o.) | 15 mg/kg |
| Cmax (Maximum Plasma Concentration) | 1.5 µg/mL |
| Tmax (Time to Cmax) | 3 - 8 hours |
| Terminal Half-life (t1/2) | ~8 hours |
| Bioavailability | ~100% |
Preclinical Toxicology Summary
Repeat-dose toxicology studies were conducted in rats and monkeys. Key findings are summarized below.
Table 3: Summary of Key Toxicology Findings for this compound
| Species | Dosing Duration | Key Target Organs | Observed Findings | Reversibility |
| Rat | 14 days - 9 months | Adrenal Gland, Bone Marrow, GI Tract, Bone, Teeth | Adrenal hemorrhage, bone marrow hypocellularity, mucosal erosion, brittle bones, tooth caries. | Generally reversible upon cessation of treatment. |
| Monkey | 13 weeks - 9 months | GI Tract, Adrenal Gland, Heart | Emesis, diarrhea, adrenal hemorrhage. Decreased LVEF in some cases. | Most findings were reversible. |
Experimental Protocols
In Vivo Efficacy Study: Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous human tumor xenograft model.
Materials:
-
Animals: 6-8 week old female athymic nude mice.
-
Tumor Cells: Human cancer cell line (e.g., U87MG).
-
This compound Formulation: Suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Equipment: Calipers, oral gavage needles, sterile surgical tools.
Methodology:
-
Cell Culture: Culture tumor cells under standard conditions to 80-90% confluency.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Drug Administration: Administer this compound or vehicle control daily via oral gavage at the specified dose.
-
Monitoring:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Record body weight 2-3 times per week as a measure of general toxicity.
-
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum volume.
-
Tissue Collection: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for biomarkers like CD31 to assess microvessel density).
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo efficacy assessment.
Pharmacokinetic Study in Rats
Objective: To determine the single-dose pharmacokinetic profile of this compound in rats.
Materials:
-
Animals: Male Sprague-Dawley rats.
-
This compound Formulation: Solubilized for oral administration.
-
Equipment: Oral gavage needles, blood collection tubes (with anticoagulant), centrifuge, LC-MS/MS system.
Methodology:
-
Acclimatization: Acclimate rats for at least 7 days prior to the study.
-
Dosing: Administer a single oral dose of this compound to fasted rats.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2.
Repeat-Dose Toxicology Study
Objective: To assess the safety and tolerability of this compound following repeated daily administration.
Materials:
-
Animals: One rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Cynomolgus monkey) species.
-
This compound Formulation: As used in efficacy studies.
-
Equipment: Clinical chemistry and hematology analyzers, necropsy tools, histology processing equipment.
Methodology:
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least three dose levels of this compound (low, mid, high).
-
Administration: Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 28 days).
-
In-Life Monitoring:
-
Conduct daily clinical observations for signs of toxicity.
-
Measure body weight and food consumption weekly.
-
Perform ophthalmology and cardiovascular assessments at baseline and termination.
-
-
Clinical Pathology: Collect blood and urine samples at termination for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy on all animals.
-
Record organ weights.
-
Collect a comprehensive set of tissues, fix in 10% neutral buffered formalin, and process for histopathological examination.
-
Conclusion
The initial characterization of this compound in animal models reveals a potent, orally active agent with a clear mechanism of action targeting key pathways in oncology. The compound demonstrates robust anti-tumor efficacy across multiple xenograft models. The pharmacokinetic profile is favorable, and the toxicities observed are generally reversible and consistent with the drug's mechanism of action. These promising preclinical data warrant further investigation and development of this compound as a novel cancer therapeutic.
References
- 1. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
D-CS319 experimental protocol for cell culture
Application Note: D-CS319
Harnessing Genetically Engineered Neural Stem Cells for High-Throughput Neuroprotective Compound Screening
Introduction The this compound protocol provides a standardized framework for the culture, differentiation, and application of the NSC-319 cell line in high-throughput screening (HTS) for novel neuroprotective compounds. The NSC-319 line is a genetically engineered human neural stem cell line designed for robust and reproducible differentiation into cortical neurons. This cell line incorporates a reporter system responsive to oxidative stress, offering a clear readout for assessing the efficacy of potential therapeutic agents against neurodegenerative insults. This application note details the this compound protocol, which is optimized for researchers, scientists, and drug development professionals.
Principle of the Method The this compound protocol is divided into three main stages:
-
Expansion of NSC-319 Cells: Undifferentiated NSC-319 cells are expanded in a serum-free medium to generate a sufficient number of cells for screening.
-
Neuronal Differentiation: The expanded NSC-319 cells are induced to differentiate into a mixed population of neurons and astrocytes, mimicking the cellular environment of the cerebral cortex. This is achieved through the withdrawal of mitogens and the addition of specific differentiation factors.
-
High-Throughput Screening Assay: The differentiated culture is subjected to a chemically induced oxidative stressor. Test compounds are added to assess their ability to mitigate neuronal cell death and reduce oxidative stress, which is quantified through a fluorescent reporter.
Applications
-
Primary and secondary screening of compound libraries for neuroprotective activity.
-
Investigation of molecular mechanisms underlying neuroprotection.
-
Toxicological screening of compounds for neurotoxicity.
-
Disease modeling for neurodegenerative disorders involving oxidative stress.
Experimental Protocols
This compound-M1: Maintenance and Expansion of NSC-319 Cells
This protocol describes the routine maintenance and expansion of undifferentiated NSC-319 neural stem cells.
Materials:
-
NSC-319 cells
-
Neural Expansion Medium (see table below)
-
Recombinant human FGF-2
-
Recombinant human EGF
-
Culture flasks (T-75) coated with Poly-L-ornithine and Laminin
-
Phosphate-Buffered Saline (PBS)
-
TrypLE™ Express[1]
-
Humidified incubator (37°C, 5% CO2)
Table 1: Neural Expansion Medium Composition
| Component | Stock Concentration | Final Concentration | Volume for 100 mL |
| KnockOut™ D-MEM/F-12 | 1X | 1X | 97 mL |
| StemPro™ Neural Supplement | 50X | 1X | 2 mL |
| GlutaMAX™ Supplement | 100X | 1X | 1 mL |
| FGF-2 | 100 µg/mL | 20 ng/mL | 20 µL |
| EGF | 100 µg/mL | 20 ng/mL | 20 µL |
Procedure:
-
Pre-warm Neural Expansion Medium and TrypLE™ Express to 37°C.
-
Aspirate the spent medium from the T-75 flask of NSC-319 cells once they reach 80-90% confluency.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2 mL of TrypLE™ Express to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the TrypLE™ Express with 8 mL of pre-warmed Neural Expansion Medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.[2]
-
Aspirate the supernatant and resuspend the cell pellet in 5 mL of fresh Neural Expansion Medium.
-
Count the cells using a hemocytometer.
-
Seed the cells onto new Poly-L-ornithine/Laminin-coated T-75 flasks at a density of 5 x 10^4 cells/cm².
-
Change the medium every 2 days.
This compound-D2: Neuronal Differentiation of NSC-319 Cells
This protocol details the induction of neuronal differentiation in NSC-319 cells in a 96-well plate format suitable for HTS.
Materials:
-
Expanded NSC-319 cells
-
Neuronal Differentiation Medium (see table below)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Glial Cell-Derived Neurotrophic Factor (GDNF)
-
96-well plates, black, clear-bottom, coated with Poly-L-ornithine and Laminin
Table 2: Neuronal Differentiation Medium Composition
| Component | Stock Concentration | Final Concentration | Volume for 100 mL |
| Neurobasal® Medium | 1X | 1X | 97 mL |
| B-27™ Supplement | 50X | 1X | 2 mL |
| GlutaMAX™ Supplement | 100X | 1X | 1 mL |
| BDNF | 100 µg/mL | 10 ng/mL | 10 µL |
| GDNF | 100 µg/mL | 10 ng/mL | 10 µL |
Procedure:
-
Prepare a single-cell suspension of NSC-319 cells as described in protocol this compound-M1 (steps 1-7).
-
Resuspend the cell pellet in Neuronal Differentiation Medium.
-
Seed the cells into Poly-L-ornithine/Laminin-coated 96-well plates at a density of 4 x 10^4 cells/well in a volume of 100 µL.
-
Incubate at 37°C and 5% CO2.
-
After 24 hours, perform a half-medium change with fresh Neuronal Differentiation Medium.
-
Continue to perform a half-medium change every 2-3 days for a total of 10-14 days to allow for mature neuronal morphology and network formation.
This compound-S3: High-Throughput Screening for Neuroprotection
This protocol outlines the screening of compounds for neuroprotective effects against oxidative stress in differentiated NSC-319 cultures.
Materials:
-
Differentiated NSC-319 cells in 96-well plates
-
Test compounds dissolved in DMSO (compound library)
-
Glutamate (oxidative stress-inducing agent)
-
Hoechst 33342 (nuclear stain)
-
Oxidative Stress Reporter Reagent (proprietary fluorescent probe)
-
High-content imaging system
Table 3: Reagent Concentrations for HTS Assay
| Reagent | Stock Concentration | Working Concentration |
| Test Compounds | 10 mM in DMSO | 10 µM |
| Glutamate | 100 mM | 100 µM |
| Hoechst 33342 | 1 mg/mL | 1 µg/mL |
| Oxidative Stress Reporter | 1000X | 1X |
Procedure:
-
Prepare serial dilutions of the test compounds in Neuronal Differentiation Medium.
-
Add 1 µL of the diluted test compounds to the corresponding wells of the 96-well plate containing differentiated NSC-319 cells. Include vehicle-only (DMSO) controls.
-
Incubate for 1 hour at 37°C.
-
Induce oxidative stress by adding 10 µL of 100 µM Glutamate to all wells except for the negative control wells.
-
Incubate for 24 hours at 37°C.
-
Add the Oxidative Stress Reporter Reagent and Hoechst 33342 to all wells and incubate for 30 minutes at 37°C.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the number of viable neurons (Hoechst-positive nuclei with intact morphology) and the intensity of the oxidative stress reporter fluorescence.
Visualizations
References
Unraveling "D-CS319": A Case of Mistaken Identity in a Laboratory Context
Initial investigations into the use of "D-CS319" in a laboratory setting have revealed that this designation does not correspond to a known chemical compound, drug, or biological agent within the scientific research and drug development landscape. Extensive searches have failed to identify any registered molecule or experimental tool with this name, suggesting a potential misinterpretation or typographical error in the query.
Further analysis of the search results indicates that "CS 319" is the designation for a university-level course in "Object-Oriented Software Engineering"[1]. This suggests that the "D-" prefix may have been erroneously added, leading to the mistaken inquiry about its use in a laboratory.
Without a valid molecular entity to investigate, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams. The core requirements of the request are contingent on the existence of a physical substance with measurable biological effects.
For researchers, scientists, and drug development professionals, precision in nomenclature is paramount to ensure the accurate retrieval of information and the safe and effective execution of laboratory protocols. It is recommended to verify the exact name and, if available, the CAS (Chemical Abstracts Service) number of any substance of interest to avoid confusion and ensure that the correct information is being accessed.
Should a corrected name for the substance of interest be provided, a comprehensive and detailed response addressing the user's original request for application notes, protocols, data, and visualizations can be generated. At present, no further information can be provided on "this compound" in a laboratory context due to its apparent non-existence in this field.
References
Application Notes and Protocols for D-CS319 Dosage and Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "D-CS319" is not publicly available. The following application notes and protocols are based on established methodologies for the administration of novel compounds to mice in a research setting. Researchers should adapt these guidelines based on the specific physicochemical properties of this compound and in accordance with their institutional animal care and use committee (IACUC) protocols.
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data related to the dosage and administration of this compound in mice.
Table 1: this compound Dosage Regimens for Efficacy Studies
| Parameter | Group 1 (Vehicle) | Group 2 (Low Dose) | Group 3 (Mid Dose) | Group 4 (High Dose) |
| Dosage (mg/kg) | 0 | 10 | 30 | 100 |
| Route of Administration | Intraperitoneal (IP) | Intraperitoneal (IP) | Intraperitoneal (IP) | Intraperitoneal (IP) |
| Frequency | Once Daily | Once Daily | Once Daily | Once Daily |
| Duration | 14 days | 14 days | 14 days | 14 days |
| Vehicle | 0.9% Saline | 0.9% Saline | 0.9% Saline | 0.9% Saline |
Table 2: Recommended Maximum Volumes for Single Injections in Adult Mice
| Route of Administration | Maximum Volume (mL) | Recommended Needle Gauge |
| Intravenous (IV) | 0.2 | 27-30 G |
| Intraperitoneal (IP) | 2.0 | 25-27 G |
| Subcutaneous (SC) | 2.0 (divided sites) | 25-27 G |
| Intramuscular (IM) | 0.05 | 25-27 G |
| Oral (PO) | 2.0 | 20-22 G (gavage needle) |
Experimental Protocols
The following are detailed protocols for common routes of administration in mice.
Intraperitoneal (IP) Injection Protocol
Intraperitoneal injections are administered into the peritoneal cavity.[1] This method allows for rapid absorption of the compound.
Materials:
-
This compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) wipes
-
Appropriate animal restraint device
Procedure:
-
Prepare the this compound solution to the desired concentration in a sterile vehicle.
-
Draw the correct volume of the solution into the syringe.
-
Restrain the mouse by gently grasping the scruff of the neck to immobilize the head and body. The mouse's abdomen should be slightly extended.
-
Tilt the mouse's head downwards at a slight angle.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Intravenous (IV) Tail Vein Injection Protocol
Intravenous injections into the lateral tail vein provide the most rapid and complete bioavailability of the compound.
Materials:
-
This compound solution
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (27-30 gauge)
-
A warming device (e.g., heat lamp or warming pad)
-
A mouse restraint tube
-
70% ethanol wipes
Procedure:
-
Prepare the this compound solution.
-
Warm the mouse's tail using a warming device to dilate the lateral tail veins.
-
Place the mouse in a restraint tube, allowing the tail to be accessible.
-
Position the tail and wipe it with a 70% ethanol wipe to clean the area and improve visualization of the veins.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly. If significant resistance is met or a blister forms, the needle is not in the vein. In this case, withdraw the needle and attempt a new injection more proximally.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
Oral Gavage (PO) Protocol
Oral gavage is used to administer a precise dose of a substance directly into the stomach.[2]
Materials:
-
This compound solution
-
Sterile syringes
-
Flexible or rigid, ball-tipped gavage needles (20-22 gauge for adult mice)
-
Appropriate animal restraint
Procedure:
-
Prepare the this compound solution.
-
Measure the distance from the mouse's oral cavity to the xiphoid process to determine the appropriate depth for gavage needle insertion. Mark this length on the needle.
-
Draw the correct volume of the solution into the syringe and attach the gavage needle.
-
Restrain the mouse firmly by the scruff of the neck, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.
-
Gently insert the gavage needle into the mouth, slightly to one side to bypass the trachea.
-
Advance the needle along the roof of the mouth and down the esophagus until it reaches the predetermined depth. There should be no resistance.
-
Administer the solution slowly.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the lungs.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.
Caption: Hypothetical this compound signaling cascade.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a mouse model.
Caption: In vivo efficacy study workflow.
References
application of D-CS319 in high-throughput screening
High-Throughput Screening for Modulators of the Notch Signaling Pathway using D-CS319
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for regulating cell fate decisions, proliferation, and apoptosis during embryonic development and in adult tissue homeostasis.[1] Dysregulation of the Notch pathway is implicated in a variety of human diseases, including developmental disorders and cancer. Consequently, the identification of small molecule modulators of this pathway is of significant interest for therapeutic development. This application note describes a high-throughput screening (HTS) assay for the identification of inhibitors of the Notch signaling pathway, utilizing this compound as a reference compound.
Principle of the Assay
The described assay is a cell-based reporter assay designed for high-throughput screening in 384-well format. The assay utilizes a stable cell line co-transfected with a constitutively active form of the Notch receptor and a reporter gene (e.g., Luciferase) under the transcriptional control of a Notch-responsive element. In the absence of inhibitors, the activated Notch pathway leads to the expression of the reporter gene. Small molecule inhibitors of the pathway will suppress reporter gene expression, leading to a measurable decrease in the signal.
Signaling Pathway
The Notch signaling cascade is initiated by the binding of a ligand (e.g., Delta, Serrate) to the Notch receptor. This interaction triggers two successive proteolytic cleavages of the receptor. The second cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL and the coactivator MAML, leading to the transcription of Notch target genes. In the absence of NICD, CSL acts as a transcriptional repressor. This compound is a hypothetical inhibitor that is postulated to interfere with the formation of the NICD-CSL-MAML transcriptional activation complex.
Experimental Workflow
The high-throughput screening workflow is designed for efficiency and robustness, moving from a primary screen of a large compound library to a more focused secondary screen and hit validation.
Materials and Methods
Cell Line: U2OS-Notch-Luciferase stable cell line. Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL G418, 1 µg/mL Puromycin. Assay Plates: 384-well solid white, flat-bottom plates. Compound Library: Plated at 10 mM in DMSO, diluted for screening. This compound Control: 10 mM stock in DMSO. Reagents: ONE-Glo™ Luciferase Assay System. Instrumentation: Automated liquid handler, plate reader with luminescence detection.
Experimental Protocols
1. Primary High-Throughput Screen
-
Using an automated liquid handler, pin-transfer 50 nL of each compound from the library plate to the 384-well assay plate.
-
Add 50 nL of this compound (positive control) and DMSO (negative control) to designated wells.
-
Dispense 20 µL of U2OS-Notch-Luciferase cells (at a density of 1 x 105 cells/mL) into each well of the assay plate.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Equilibrate the plates to room temperature for 10 minutes.
-
Add 20 µL of ONE-Glo™ Luciferase Assay Reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for signal stabilization.
-
Read the luminescence signal using a plate reader.
2. Dose-Response Assay for Hit Confirmation
-
Create a 10-point, 3-fold serial dilution of selected hit compounds and this compound in DMSO.
-
Transfer 50 nL of each dilution to a new 384-well assay plate in triplicate.
-
Follow steps 3-8 of the Primary High-Throughput Screen protocol.
-
Calculate the percent inhibition for each concentration relative to DMSO and positive controls.
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Data Presentation
Table 1: Primary Screening Statistics
| Parameter | Value | Description |
| Z'-factor | 0.78 | A measure of assay quality, with > 0.5 being excellent. |
| Signal-to-Background | 150 | Ratio of the mean signal of the negative control to the positive control. |
| Hit Rate | 0.5% | Percentage of compounds from the library identified as primary hits. |
Table 2: Dose-Response Data for this compound
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 100 | 98.5 ± 1.2 |
| 33.3 | 95.2 ± 2.5 |
| 11.1 | 88.7 ± 3.1 |
| 3.7 | 75.4 ± 4.0 |
| 1.2 | 52.1 ± 3.8 |
| 0.4 | 28.9 ± 5.2 |
| 0.14 | 10.3 ± 4.5 |
| 0.05 | 2.1 ± 3.0 |
| 0.02 | 0.5 ± 2.1 |
| 0.00 | 0.0 ± 1.8 |
Table 3: IC50 Values of Reference and Hit Compounds
| Compound | IC50 (µM) |
| This compound (Reference) | 1.15 |
| Hit Compound A | 2.34 |
| Hit Compound B | 5.78 |
| Hit Compound C | 0.89 |
Conclusion
The described cell-based reporter assay provides a robust and reliable method for the high-throughput screening of inhibitors of the Notch signaling pathway. The excellent assay statistics (Z' > 0.7) demonstrate its suitability for large-scale screening campaigns. This compound serves as a potent and suitable reference compound for this assay. The workflow and protocols detailed herein can be readily adopted by researchers in the field of drug discovery to identify and characterize novel modulators of this critical signaling pathway.
References
Application Notes and Protocols for Measuring D-CS319 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-CS319 is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). These kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK4/6, this compound prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby blocking the G1-S phase transition and inducing cell cycle arrest.[1][2][3] This application note provides a comprehensive overview of in vitro techniques to measure the efficacy of this compound, including detailed experimental protocols and data presentation guidelines.
The following protocols are designed to assess the primary effects of this compound on cancer cell lines: inhibition of cell proliferation, induction of cell cycle arrest, and engagement of the target pathway.
Core Concepts: The CDK4/6 Signaling Pathway
The efficacy of this compound is rooted in its ability to modulate the CDK4/6 signaling pathway, a critical regulator of cell cycle progression. In normal and cancerous cells, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6.[1][4][5] This complex then phosphorylates the Retinoblastoma protein (pRb).[1][2][3] Phosphorylated pRb releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1][3] this compound selectively inhibits the kinase activity of the Cyclin D-CDK4/6 complex, preventing pRb phosphorylation and leading to a G1 cell cycle arrest.[1][2]
Key In Vitro Efficacy Assays
A multi-faceted approach is recommended to thoroughly evaluate the in vitro efficacy of this compound. The following assays provide a comprehensive assessment of its biological activity.
Cell Viability Assay
Objective: To determine the effect of this compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).
Principle: Tetrazolium-based assays, such as MTT and MTS, measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the tetrazolium salt into a colored formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.[6][7][8]
Data Presentation:
| Cell Line | This compound IC50 (nM) |
| MCF-7 | 148 ± 25.7 |
| MDA-MB-231 | 432 ± 16.1 |
| MDA-MB-453 | 106 |
Representative data for a CDK4/6 inhibitor (Palbociclib) from published studies.[9][10][11]
Apoptosis Assay
Objective: To determine if the reduction in cell viability is due to the induction of apoptosis.
Principle: The Annexin V assay identifies early apoptotic cells.[12] In apoptotic cells, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[9][12] Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[9]
Data Presentation:
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) |
| MDA-MB-231 | Control | 9.95 |
| MDA-MB-231 | This compound (2.5 µM) | 14.93 |
| MDA-MB-231 | This compound (5.0 µM) | 16.17 |
| MDA-MB-231 | This compound (10.0 µM) | 21.75 |
| NCI-H295R | Control | 12.0 ± 1.0 |
| NCI-H295R | This compound (IC50) | 31.0 ± 4.0 |
Representative data for a CDK4/6 inhibitor (Ribociclib) from published studies.[1][12]
Cell Cycle Analysis
Objective: To confirm the G1 cell cycle arrest induced by this compound.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA.[11][13] The amount of PI fluorescence is directly proportional to the amount of DNA within a cell.[14] By analyzing the fluorescence intensity of a population of cells using flow cytometry, the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.[11][15]
Data Presentation:
| Cell Line | Treatment (Concentration) | % G1 Phase | % S Phase | % G2/M Phase |
| CMeC1 | Control | 60.8 | 25.1 | 14.1 |
| CMeC1 | This compound (1 µM) | 75.5 | 15.3 | 9.2 |
| A549 | Control (24h) | 63.1 ± 2.77 | - | - |
| A549 | This compound (IC50, 24h) | 73.1 ± 3.47 | - | - |
| MCF7 | Control (48h) | 52.33 ± 2.36 | - | - |
| MCF7 | This compound (IC50, 48h) | 61.14 ± 4.99 | - | - |
Representative data for CDK4/6 inhibitors (Ribociclib and Abemaciclib) from published studies.[1][6][13]
Western Blot Analysis
Objective: To confirm target engagement by assessing the phosphorylation status of Rb and the levels of other key cell cycle proteins.
Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with this compound, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for total Rb, phosphorylated Rb (pRb), Cyclin D1, CDK4, and CDK6. A decrease in the pRb/Rb ratio is indicative of target engagement.
Data Presentation:
| Cell Line | Treatment | pRb/Rb Ratio (Normalized to Control) | Cyclin D1 Expression (Normalized to Control) |
| HT-29 | Control | 1.0 | 1.0 |
| HT-29 | This compound (1 µM) | 0.4 | 0.6 |
| MDA-MB-231 | Control | 1.0 | 1.0 |
| MDA-MB-231 | This compound (1 µM) | 0.3 | 1.5 |
Representative data based on published studies of CDK4/6 inhibitors.[2][16]
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Read the absorbance at 570 nm using a microplate reader.[17]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Annexin V Apoptosis Assay
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations for the specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[13]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Propidium Iodide Cell Cycle Analysis
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[16]
-
Incubate the cells on ice for at least 30 minutes or store at -20°C.[15]
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.[15]
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, collecting data on a linear scale.[15]
Protocol 4: Western Blot Analysis
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pRb, anti-Rb, anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for other assays.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Conclusion
The in vitro evaluation of this compound efficacy requires a combination of assays to build a comprehensive understanding of its mechanism of action and potency. The protocols and data presentation formats provided in this application note offer a standardized approach for researchers to assess the anti-proliferative, pro-apoptotic, and cell cycle-modulating effects of this compound, as well as its direct impact on the CDK4/6 signaling pathway. Consistent and well-documented experimental procedures are crucial for generating reliable and reproducible data in the drug development process.
References
- 1. iris.unibs.it [iris.unibs.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Abemaciclib induces atypical cell death in cancer cells characterized by formation of cytoplasmic vacuoles derived from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Design, synthesis, and anticancer activity of three novel palbociclib derivatives [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ribociclib (LEE011) suppresses cell proliferation and induces apoptosis of MDA-MB-231 by inhibiting CDK4/6-cyclin D-Rb-E2F pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
D-CS319: A Metallo-β-Lactamase Inhibitor, Not an In Vivo Imaging Agent
Extensive research indicates that D-CS319 is not a fluorescent probe or agent intended for in vivo imaging studies. Instead, scientific literature and databases consistently identify this compound, with the chemical name (3S, 5S)-5-(mercaptomethyl)tetrahydro-5H-thiazolo[4,3-b]thiazole-3-carboxylic acid, as a preclinical metallo-β-lactamase (MBL) inhibitor .[1][2] MBLs are enzymes produced by certain bacteria that confer resistance to a broad spectrum of β-lactam antibiotics.[3] this compound is designed to inhibit these enzymes, thereby restoring the efficacy of antibiotics against resistant bacterial infections.[3][4] Its mechanism of action involves the interaction of its free thiol group with the zinc ions in the active site of MBLs.
Given that this compound is not utilized for in vivo imaging, this document provides a generalized template for application notes and protocols for a hypothetical fluorescent probe, designated here as "Fluoroprobe-X," for in vivo imaging studies. Researchers, scientists, and drug development professionals can adapt this framework for their specific imaging agent of interest.
Application Notes: In Vivo Imaging with Fluoroprobe-X
Introduction
Fluoroprobe-X is a near-infrared (NIR) fluorescent agent designed for the non-invasive imaging of a specific biological target or pathway in living organisms. Its spectral properties are optimized for deep tissue penetration and high signal-to-noise ratio, making it suitable for preclinical research in small animal models. These notes provide an overview of its application in oncology for monitoring tumor progression and therapeutic response.
Mechanism of Action
Fluoroprobe-X is conjugated to a targeting moiety that binds with high affinity to a specific cell surface receptor overexpressed in a particular cancer type. Upon binding, the probe is internalized, leading to an accumulation of the fluorescent signal within the tumor cells. The intensity of the fluorescence is directly proportional to the expression of the target receptor, providing a quantitative measure of tumor burden and receptor engagement by a therapeutic agent.
Applications
-
Oncology: Tumor detection, monitoring tumor growth and metastasis, and assessing the efficacy of anti-cancer therapies.
-
Inflammation: Imaging inflammatory processes in various disease models.
-
Drug Development: Evaluating drug delivery, pharmacokinetics, and pharmacodynamics of targeted therapies.
Quantitative Data Summary
The following tables present typical quantitative data obtained from in vivo imaging studies using Fluoroprobe-X.
Table 1: In Vitro Characterization of Fluoroprobe-X
| Parameter | Value |
| Excitation Wavelength (nm) | 750 |
| Emission Wavelength (nm) | 780 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 250,000 |
| Quantum Yield | 0.15 |
| In Vitro Cell Binding Affinity (Kd) | 5 nM |
Table 2: In Vivo Tumor Targeting Efficacy in a Xenograft Mouse Model
| Time Post-Injection | Tumor-to-Muscle Ratio (TMR) |
| 1 hour | 1.5 ± 0.3 |
| 6 hours | 3.2 ± 0.5 |
| 24 hours | 5.8 ± 0.8 |
| 48 hours | 4.5 ± 0.6 |
Experimental Protocols
Cell-Based Assay for Fluoroprobe-X Binding
-
Cell Culture: Culture target cancer cells (receptor-positive) and control cells (receptor-negative) in appropriate media until they reach 80-90% confluency.
-
Incubation: Plate cells in a 96-well black-walled plate. Incubate the cells with varying concentrations of Fluoroprobe-X (e.g., 0.1 nM to 100 nM) in binding buffer for 1 hour at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove unbound probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the binding affinity (Kd) by fitting the data to a one-site binding model using appropriate software.
In Vivo Imaging Protocol for a Xenograft Mouse Model
-
Animal Model: Establish subcutaneous tumors in immunodeficient mice by injecting receptor-positive cancer cells. Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Probe Administration: Administer Fluoroprobe-X to the mice via intravenous (tail vein) injection at a recommended dose (e.g., 10 nmol per mouse).
-
Anesthesia: Anesthetize the mice using isoflurane (B1672236) (2-3% in oxygen) for the duration of the imaging procedure.
-
Image Acquisition: Place the anesthetized mouse in an in vivo imaging system. Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 24, and 48 hours).
-
Image Analysis:
-
Draw regions of interest (ROIs) around the tumor and a contralateral muscle tissue area.
-
Quantify the average fluorescence intensity in each ROI.
-
Calculate the tumor-to-muscle ratio (TMR) to assess targeting specificity.
-
Visualizations
References
Application Notes and Protocols for Investigational Compound D-CS319
Disclaimer: The investigational compound "D-CS319" is not a recognized designation in publicly available scientific literature or clinical trial databases. The following application notes and protocols are provided as a generalized template. The specific details, including the mechanism of action, experimental design, and data, are illustrative and should be adapted based on actual research findings for the compound of interest.
Introduction
The following document outlines protocols for the preclinical evaluation of a hypothetical investigational compound, designated here as this compound, in combination with other therapeutic agents. These protocols are intended for researchers, scientists, and drug development professionals.
Hypothetical Mechanism of Action of this compound
For the purpose of this template, this compound is conceptualized as a selective inhibitor of a key signaling pathway implicated in tumorigenesis. The following diagram illustrates a possible mechanism.
Caption: Hypothetical signaling pathway inhibited by this compound.
Preclinical Data Summary: this compound in Combination Therapy
The following table summarizes fictional in vitro data for this compound in combination with a standard-of-care chemotherapeutic agent against a cancer cell line.
| Treatment Group | Concentration (nM) | Cell Viability (%) | Standard Deviation |
| Vehicle Control | - | 100 | 5.2 |
| This compound | 10 | 85 | 4.1 |
| Chemotherapy Agent | 50 | 70 | 6.3 |
| This compound + Chemotherapy Agent | 10 + 50 | 45 | 3.8 |
Experimental Protocol: In Vitro Cell Viability Assay
This protocol describes a method for assessing the effect of this compound in combination with another drug on the viability of a cancer cell line using a standard colorimetric assay (e.g., MTT or WST-1).
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Combination drug stock solution (e.g., 50 mM in DMSO)
-
Cell viability reagent (e.g., MTT or WST-1)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Solubilization buffer (for MTT assay)
-
Multichannel pipette
-
Plate reader
Experimental Workflow
Caption: Workflow for the in vitro cell viability assay.
Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cells in complete medium to the desired seeding density.
-
Seed the cells into a 96-well plate and incubate overnight.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the combination drug in cell culture medium.
-
For the combination treatment, prepare a solution containing both drugs at the desired final concentrations.
-
Remove the medium from the cells and replace it with the medium containing the drug dilutions. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a predetermined time period (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Application Notes and Protocols for D-CS319: A Preclinical Metallo-β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-CS319 is a preclinical drug candidate belonging to the bisthiazolidine class of compounds. It functions as an inhibitor of metallo-β-lactamases (MBLs), a family of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. The emergence and spread of MBL-producing bacteria pose a significant threat to global health, rendering many last-resort antibiotics ineffective. This compound is being investigated for its potential to be used in combination with existing β-lactam antibiotics to restore their efficacy against resistant bacterial strains.
These application notes provide essential information and protocols for the proper storage, handling, and experimental use of this compound in a laboratory setting.
Storage and Handling of this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following best practices are recommended based on its chemical structure (a mercaptomethyl bisthiazolidine) and general laboratory guidelines for similar research compounds.
Storage Conditions
Proper storage of this compound is crucial to maintain its stability and integrity for reliable experimental results.
| Storage Format | Recommended Temperature | Duration | Special Considerations |
| Solid (Lyophilized Powder) | -20°C or -80°C | Long-term | Store in a tightly sealed container, protected from moisture and light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials. |
| Aqueous Working Solutions | 2-8°C | Use immediately | Prepare fresh for each experiment and do not store for more than a day. |
Handling Precautions
This compound contains a thiol (mercaptomethyl) group, which requires specific handling procedures to ensure safety and prevent degradation.
-
Ventilation: All handling of solid this compound and concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Hygroscopicity: this compound may be hygroscopic. Handle in a dry environment and store with a desiccant.
-
Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide dimers and inactivation of the compound. Avoid prolonged exposure to air. Solutions should be prepared in degassed solvents if possible.
-
Waste Disposal: Due to the thiol group, waste containing this compound should be treated with a bleach solution to oxidize the thiol before disposal according to institutional guidelines for chemical waste.
Preparation of Stock Solutions
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex briefly and/or sonicate at room temperature to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
Experimental Protocols
The primary application of this compound is in the study of MBL inhibition. The following is a general protocol for an in vitro MBL inhibition assay using a chromogenic substrate like nitrocefin (B1678963).
In Vitro Metallo-β-Lactamase (MBL) Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of a purified MBL (e.g., NDM-1, VIM-2, IMP-1). The hydrolysis of the β-lactam ring in the chromogenic substrate nitrocefin by the MBL results in a color change that can be monitored spectrophotometrically.
Materials:
-
Purified MBL enzyme
-
This compound
-
Nitrocefin
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
DMSO (for dissolving this compound and nitrocefin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO as described in section 2.3.
-
Prepare a 10 mM stock solution of nitrocefin in DMSO. Protect from light.
-
Prepare serial dilutions of the this compound stock solution in Assay Buffer to create a range of working concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v).
-
Prepare the MBL enzyme solution by diluting the purified enzyme in Assay Buffer to the desired working concentration.
-
Prepare the nitrocefin substrate solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Set up the assay in a 96-well microplate:
-
Add Assay Buffer to each well.
-
Add the this compound dilutions to the test wells.
-
Add an equivalent volume of Assay Buffer with the same final DMSO concentration to the control wells (no inhibitor).
-
Add the MBL enzyme solution to all wells except the blank.
-
-
Pre-incubate the plate at room temperature (or 37°C) for 15 minutes to allow this compound to bind to the enzyme.
-
Initiate the reaction by adding the nitrocefin substrate solution to all wells.
-
Immediately measure the increase in absorbance at 490 nm in a microplate reader in kinetic mode, taking readings every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for this compound in vitro MBL inhibition assay.
Metallo-β-Lactamase Inhibition Signaling Pathway
Caption: this compound inhibits MBL-mediated antibiotic hydrolysis.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting D-CS319 Solubility Issues
This guide is intended for researchers, scientists, and drug development professionals who are encountering solubility challenges with the experimental compound D-CS319. The following information provides a structured approach to troubleshooting and resolving these common issues to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial solvent for preparing a stock solution of this compound?
A1: For a novel compound like this compound, the initial recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][2] DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and non-polar organic molecules.[3] It is advisable to start with a small-scale solubility test to confirm the optimal solvent before preparing a large stock.[2][4]
Q2: this compound precipitated when I diluted my DMSO stock into an aqueous buffer for my experiment. What should I do?
A2: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds. To address this, you can try several strategies:
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Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your assay.
-
Optimize Dilution Technique: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Use Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), into your aqueous buffer can improve solubility.
-
Employ Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds in aqueous solutions.
Q3: Can I use heating or sonication to help dissolve this compound?
A3: Yes, gentle heating and sonication can be effective methods for dissolving challenging compounds. If you observe that this compound is not fully dissolving after vortexing, you can try warming the solution in a 37°C water bath for 5-10 minutes or sonicating in short bursts. However, it is crucial to first ensure that this compound is stable at elevated temperatures and will not degrade.
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A4: The final concentration of DMSO in your experimental medium should be kept as low as possible, as it can have off-target effects on cells. A widely accepted upper limit for most cell lines is 0.5% (v/v). It is imperative to always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test conditions, to account for any solvent effects.
Troubleshooting Guide
Issue: this compound is not dissolving in the initial solvent (e.g., DMSO).
-
Particle Size Reduction: If you are working with a solid form of this compound, reducing the particle size by gently grinding it can increase the surface area and improve the rate of dissolution.
-
Increase Mechanical Agitation: Ensure you are vortexing the solution vigorously for at least 1-2 minutes.
-
Apply Gentle Heat/Sonication: As mentioned in the FAQs, gentle warming or sonication can aid dissolution, provided the compound is stable.
-
Test Alternative Solvents: If DMSO is ineffective, consider other organic solvents such as ethanol, methanol, or N,N-Dimethylformamide (DMF). A systematic solubility screening in small volumes is recommended.
Issue: this compound precipitates out of solution during the experiment.
-
pH Adjustment: For ionizable compounds, the pH of the aqueous buffer can significantly impact solubility. Consider testing a range of buffer pH values to find one that improves solubility while remaining compatible with your experimental system. Acidic compounds are often more soluble at basic pH, and basic compounds are more soluble at acidic pH.
-
Use of Excipients: For more persistent solubility issues, formulation strategies involving excipients can be employed. Cyclodextrins, for example, can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.
-
Serum Concentration: In cell culture experiments, the presence of serum proteins can sometimes affect compound solubility. You may need to evaluate different serum concentrations or consider serum-free media if your assay allows.
Data Presentation: Common Solvents for Small Molecule Compounds
| Solvent | Polarity Index | Common Use in Biological Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Universal solvent for high-concentration stock solutions. | Generally well-tolerated by most cell lines at concentrations ≤ 0.5%. May have biological effects at higher concentrations. |
| Ethanol (EtOH) | 5.2 | Used for compounds soluble in alcohols. | Can be toxic to cells at higher concentrations. Potential for evaporation. |
| Methanol (MeOH) | 6.6 | An alternative to ethanol with higher polarity. | Generally more toxic to cells than ethanol. |
| N,N-Dimethylformamide (DMF) | 6.4 | A stronger solvent for highly insoluble compounds. | Higher toxicity than DMSO; use with caution. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Determine Molecular Weight: Obtain the molecular weight (MW) of this compound from its certificate of analysis. For this example, let's assume the MW is 500 g/mol .
-
Weigh Compound: Accurately weigh 1 mg of this compound and place it into a sterile vial.
-
Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required for a 10 mM stock solution: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) Volume (µL) = (1 mg / 500 g/mol ) / 0.010 mol/L * 1,000,000 µL/L = 200 µL
-
Add Solvent: Add 200 µL of anhydrous DMSO to the vial containing the 1 mg of this compound.
-
Facilitate Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution. If undissolved particles remain, sonicate the vial in a water bath for 5-10 minutes or gently warm in a 37°C water bath for 5-10 minutes.
-
-
Confirm Dissolution: The final solution should be clear and free of any visible particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. Protect from light.
Visualizations
References
optimizing D-CS319 treatment concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D-CS319.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Specifically, it is designed to interfere with the phosphorylation cascade, which is often dysregulated in various cancer types. The activation of the MAPK pathway involves a series of protein kinases that ultimately regulate gene expression related to cell proliferation, differentiation, and survival.[1][2]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is expected to show the highest efficacy in cell lines with known mutations or overexpression in the MAPK signaling pathway. Efficacy can vary based on the specific genetic background of the cancer cells. It is recommended to perform initial screening across a panel of cell lines to determine sensitivity.
Q3: What is the recommended solvent for reconstituting this compound?
A3: this compound is typically supplied as a lyophilized powder. For in vitro experiments, it is recommended to reconstitute this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For final treatment concentrations, the DMSO stock should be further diluted in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
Q4: What is the stability of this compound in solution?
A4: Once reconstituted in DMSO, the this compound stock solution should be stored at -20°C or -80°C and is generally stable for several months. Avoid repeated freeze-thaw cycles. When diluted in cell culture medium for experiments, it is recommended to use the solution fresh.
Troubleshooting Guide
Q1: I am observing high variability in my cell viability assay results. What could be the cause?
A1: High variability in cell viability assays can stem from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to significant variations.
-
Compound Precipitation: this compound may precipitate at higher concentrations in aqueous media. Visually inspect the treatment media for any signs of precipitation. If observed, consider lowering the highest concentration or preparing fresh dilutions.
-
Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in media concentration. It is advisable to not use the outermost wells for experimental data points or to fill them with sterile PBS to maintain humidity.
-
Inconsistent Incubation Times: Ensure that the treatment duration is consistent across all plates and experiments.
Q2: My this compound treatment does not seem to be effective, even at high concentrations. What should I check?
A2: If this compound is not showing the expected efficacy, consider the following:
-
Cell Line Sensitivity: The cell line you are using may be resistant to this compound. This could be due to the absence of the target pathway's activation or the presence of resistance mechanisms. Consider testing a positive control cell line known to be sensitive to MAPK inhibitors.
-
Compound Integrity: Ensure that the this compound has been stored correctly and has not degraded. If in doubt, use a fresh vial.
-
Assay-Specific Issues: The endpoint of your assay may not be optimal for detecting the effects of this compound. For example, if the compound induces cell cycle arrest rather than immediate cell death, a proliferation assay might be more informative than a cytotoxicity assay.[3]
Q3: I am observing significant cell death in my vehicle control (DMSO) wells. How can I address this?
A3: Cell death in vehicle control wells is typically due to DMSO toxicity.
-
Lower Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be non-toxic. For most cell lines, this is below 0.1%. Prepare a serial dilution of your this compound stock solution to ensure the DMSO concentration remains low.
-
Cell Line Sensitivity to DMSO: Some cell lines are more sensitive to DMSO than others. It is recommended to run a DMSO toxicity curve for your specific cell line to determine the maximum tolerable concentration.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Pathway Mutation | IC50 (nM) |
| A549 | Lung Cancer | KRAS G12S | 85 |
| HT-29 | Colon Cancer | BRAF V600E | 25 |
| MCF-7 | Breast Cancer | PIK3CA E545K | > 1000 |
| SK-MEL-28 | Melanoma | BRAF V600E | 15 |
| PANC-1 | Pancreatic Cancer | KRAS G12D | 150 |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Experiment Type | Concentration Range (nM) | Notes |
| Initial IC50 Determination | 0.1 - 10,000 | Use a wide range with logarithmic spacing. |
| Western Blotting | 10 - 500 | To observe target engagement (e.g., pERK inhibition). |
| Cell Cycle Analysis | 50 - 1000 | To assess effects on cell cycle progression. |
| Apoptosis Assays | 100 - 2000 | To quantify induction of programmed cell death. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in culture medium to create 2X working solutions.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the 96-well plate and add 100 µL of the 2X working solutions to the respective wells. This will result in a 1X final concentration.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Mandatory Visualizations
Caption: MAPK signaling pathway with the inhibitory action of this compound on MEK.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
overcoming D-CS319 resistance in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome D-CS319 resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of the Kinase Suppressor of Ras 3 (KSR3), a critical scaffolding protein within the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of KSR3, this compound disrupts the formation of the KSR3-MEK-ERK complex, leading to the inhibition of downstream signaling and subsequent apoptosis in sensitive cancer cell lines.
Q2: My this compound-sensitive cell line is showing reduced responsiveness. What are the potential causes?
Reduced responsiveness, often manifesting as an increase in the IC50 value, can be attributed to several factors. These may include the development of resistance, issues with the compound's stability, or inconsistencies in experimental setup. Common mechanisms of acquired resistance include mutations in the KSR3 target, activation of alternative signaling pathways, or increased drug efflux.
Q3: How can I determine if my resistant cell line has a mutation in the KSR3 gene?
To identify potential mutations in the KSR3 gene, you can perform Sanger sequencing of the KSR3 coding region in your resistant cell line and compare it to the sequence from the parental, sensitive cell line. Pay close attention to the ATP-binding domain, as mutations in this region, such as the "gatekeeper" mutation T589M, can interfere with this compound binding.
Q4: What are the common bypass signaling pathways that can be activated in this compound resistant cells?
A prevalent mechanism for bypassing KSR3 inhibition is the upregulation of the PI3K/AKT/mTOR signaling pathway. Activation of this parallel pathway can sustain cell proliferation and survival, even when the MAPK/ERK pathway is inhibited by this compound.
Q5: How can I test for the involvement of drug efflux pumps in this compound resistance?
To investigate the role of drug efflux pumps, such as P-glycoprotein (P-gp), you can perform a cell viability assay with this compound in the presence and absence of a known efflux pump inhibitor, like verapamil (B1683045) or cyclosporin (B1163) A. A significant decrease in the IC50 of this compound when co-administered with an inhibitor suggests the involvement of efflux pumps.
Troubleshooting Guides
Issue 1: Gradual increase in IC50 of this compound in my cell line.
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Possible Cause 1: Acquired Resistance.
-
Troubleshooting Step: Continuously culture the cells in the presence of this compound to select for a fully resistant population. Characterize this new resistant cell line by comparing it to the parental line.
-
Recommended Experiments:
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Determine the IC50 values for both sensitive and resistant cell lines.
-
Sequence the KSR3 gene to check for mutations.
-
Assess the activation status of bypass pathways (e.g., PI3K/AKT) via Western blot.
-
-
-
Possible Cause 2: Compound Degradation.
-
Troubleshooting Step: Ensure proper storage of this compound stock solutions at -80°C and minimize freeze-thaw cycles. Prepare fresh working dilutions for each experiment from a recently thawed aliquot.
-
Recommended Experiments: Test the activity of a fresh batch of this compound on a sensitive control cell line to confirm its potency.
-
Issue 2: Heterogeneous response to this compound within the cell population.
-
Possible Cause: Clonal Variation.
-
Troubleshooting Step: The parental cell line may consist of a mixed population with varying sensitivities to this compound.
-
Recommended Experiments:
-
Perform single-cell cloning to isolate and expand individual clones from the parental line.
-
Determine the IC50 of this compound for each clone to identify sensitive and intrinsically resistant subpopulations.
-
-
Issue 3: this compound is ineffective in a new cell line expected to be sensitive.
-
Possible Cause 1: Incorrect KSR3 status.
-
Troubleshooting Step: Confirm the expression and activation of the KSR3 target in the new cell line.
-
Recommended Experiments: Perform a Western blot to check for KSR3 protein expression and phosphorylation of downstream targets like ERK.
-
-
Possible Cause 2: Pre-existing resistance mechanisms.
-
Troubleshooting Step: The cell line may have intrinsic resistance mechanisms.
-
Recommended Experiments:
-
Assess the basal activity of the PI3K/AKT pathway.
-
Measure the expression of common drug efflux pumps like P-gp (ABCB1).
-
-
Data Presentation
Table 1: Comparative IC50 Values for this compound
| Cell Line | This compound IC50 (nM) | This compound + Verapamil (1µM) IC50 (nM) | KSR3 Mutation (T589M) |
| Parental Sensitive | 50 | 45 | Absent |
| Acquired Resistant | 1500 | 1450 | Present |
| Intrinsic Resistant | > 10000 | 2500 | Absent |
Table 2: Protein Expression and Phosphorylation Levels
| Cell Line | p-ERK / Total ERK | p-AKT / Total AKT | P-gp Expression |
| Parental Sensitive | 0.2 | 0.1 | Low |
| Acquired Resistant | 0.1 | 0.8 | Low |
| Intrinsic Resistant | 0.2 | 0.9 | High |
Experimental Protocols
1. Cell Viability (IC50) Assay
-
Objective: To determine the concentration of this compound that inhibits 50% of cell growth.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with varying concentrations of this compound (and co-treatments like verapamil, if applicable) and incubate for 72 hours.
-
Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence using a plate reader.
-
Normalize the data to untreated controls and plot a dose-response curve to calculate the IC50 value.
-
2. Western Blot Analysis
-
Objective: To assess the expression and phosphorylation status of key proteins in signaling pathways.
-
Methodology:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-KSR3, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-P-gp) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. KSR3 Gene Sequencing
-
Objective: To identify mutations in the KSR3 gene.
-
Methodology:
-
Extract genomic DNA from both parental and resistant cell lines.
-
Amplify the coding region of the KSR3 gene using PCR with specific primers.
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing.
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Align the sequences from the resistant and parental cell lines to identify any nucleotide changes.
-
Visualizations
Caption: Mechanism of action of this compound on the KSR3 protein.
Caption: Overview of this compound resistance mechanisms.
Caption: A logical workflow for troubleshooting this compound resistance.
Technical Support Center: Improving the Bioavailability of D-CS319
Welcome to the technical support center for D-CS319. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can limit the oral bioavailability of a compound like this compound?
A1: The oral bioavailability of a drug is primarily influenced by its aqueous solubility and intestinal permeability.[1][2] Other contributing factors include first-pass metabolism in the gut wall and liver, susceptibility to efflux transporters like P-glycoprotein (P-gp), and degradation in the gastrointestinal tract.[2][3] For many new chemical entities, poor aqueous solubility is a major obstacle to achieving adequate bioavailability.[4][5][6]
Q2: How can I determine if the bioavailability of this compound is limited by its solubility or permeability?
A2: The Biopharmaceutics Classification System (BCS) is a framework used to categorize drugs based on their solubility and permeability.[7] To classify this compound, you would need to determine its aqueous solubility across the physiological pH range (1.2-6.8) and its intestinal permeability, often assessed using in vitro models like the Caco-2 cell monolayer assay.[8][9] This classification will help identify the primary barrier to absorption and guide the selection of an appropriate bioavailability enhancement strategy.[10]
Q3: What are the most common formulation strategies to improve the bioavailability of poorly soluble compounds?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[11][12] These include:
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Particle size reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve its dissolution rate.[2][12][13]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution.[11][12]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[14][15]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug.[14]
Q4: When should I consider using a lipid-based formulation for this compound?
A4: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are particularly beneficial for lipophilic (fat-soluble) compounds.[14][15] If this compound has high lipophilicity and poor aqueous solubility, a lipid-based system can help to maintain the drug in a solubilized state in the gastrointestinal tract, facilitating its absorption.[14] These formulations can also enhance lymphatic transport, which can help the drug bypass first-pass metabolism in the liver.[11]
Troubleshooting Guides
Issue 1: this compound shows poor dissolution in in-vitro tests.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of the crystalline form. | Prepare an amorphous solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC). | Increased dissolution rate and extent of this compound in dissolution media. |
| High particle size of the drug substance. | Reduce the particle size of this compound through micronization or nanomilling. | Faster dissolution due to increased surface area. |
| Inadequate wetting of the drug particles. | Include a surfactant in the formulation to improve the wettability of this compound. | Enhanced dissolution by facilitating better contact between the drug and the dissolution medium. |
Issue 2: In-vivo studies show low oral bioavailability despite good in-vitro dissolution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor intestinal permeability. | Conduct a Caco-2 permeability assay to assess the intrinsic permeability of this compound. If permeability is low, consider formulation strategies that include permeation enhancers. | Identification of permeability as the rate-limiting step and potential for improvement with appropriate excipients. |
| Efflux by P-glycoprotein (P-gp) transporters. | Perform a Caco-2 assay with and without a P-gp inhibitor (e.g., verapamil) to determine if this compound is a P-gp substrate. | An increase in the transport of this compound in the presence of the inhibitor would suggest that P-gp efflux is limiting its absorption. |
| High first-pass metabolism. | Investigate the metabolism of this compound using liver microsomes or hepatocytes. If metabolism is extensive, consider strategies to bypass the liver, such as lipid-based formulations that promote lymphatic uptake. | Understanding the metabolic fate of this compound and identifying strategies to reduce presystemic clearance. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD)
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, hydroxypropyl methylcellulose (B11928114) (HPMC))
-
Organic solvent (e.g., methanol, acetone)
-
Spray dryer or rotary evaporator
-
Dissolution testing apparatus (USP Apparatus II)
-
HPLC for drug quantification
Methodology:
-
Dissolve this compound and the selected polymer in a suitable organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
For spray drying, spray the solution into the drying chamber at an optimized inlet temperature and feed rate.
-
For rotary evaporation, evaporate the solvent under reduced pressure to form a thin film, which is then further dried under vacuum.
-
Characterize the resulting solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Perform dissolution testing of the ASD in a relevant buffer (e.g., simulated gastric fluid, simulated intestinal fluid) and compare the dissolution profile to that of the crystalline drug.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-gp efflux.
Materials:
-
Caco-2 cells (passages 25-40)
-
Transwell inserts (e.g., 12-well)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound
-
P-gp inhibitor (e.g., verapamil)
-
Control compounds (high permeability: propranolol; low permeability: mannitol)
-
LC-MS/MS for drug quantification
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the permeability assessment, add this compound solution to the apical (A) side of the Transwell and measure its appearance on the basolateral (B) side over time. Also, perform the experiment in the reverse direction (B to A).
-
To assess P-gp efflux, repeat the permeability experiment in the presence of a P-gp inhibitor.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for a Hypothetical Compound (this compound)
| Formulation Strategy | Aqueous Solubility (µg/mL) | Dissolution Rate (mg/min/cm²) | In-vivo Bioavailability (%) |
| Crystalline Drug (Micronized) | 5 | 0.1 | 10 |
| Nanosuspension | 15 | 0.5 | 25 |
| Amorphous Solid Dispersion (1:3 Drug:PVP) | 50 | 1.2 | 45 |
| Self-Emulsifying Drug Delivery System (SEDDS) | >100 (in emulsion) | N/A | 60 |
Note: The data presented in this table are illustrative and intended for comparative purposes only.
Visualizations
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Bioavailability Enhancement of Poorly Water-Soluble Drugs via Nanocomposites: Formulation–Processing Aspects and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. merckgroup.com [merckgroup.com]
- 9. Enhancement of oral bioavailability of an HIV-attachment inhibitor by nanosizing and amorphous formulation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. upm-inc.com [upm-inc.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Welcome to the technical support center for D-CS319-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered when working with this compound.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments with this compound.
Issue: High variability in cell-based assay results.
High variability in cell-based assays can obscure the true effect of this compound. Reproducibility is key for reliable data.[1]
-
Question: My replicate wells show inconsistent readings in my cell viability assay after this compound treatment. What could be the cause?
-
Answer: High variability between replicate wells is a common issue. Several factors can contribute to this:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations, which can impact cell growth and assay performance.[2][3] To mitigate this, consider not using the outer wells for experimental data or filling them with sterile media or PBS to create a humidity barrier.
-
Inaccurate Pipetting: Small volume inaccuracies, especially in high-density plate formats (384- or 1536-well), can lead to significant concentration differences.[4] Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Incubation Conditions: Inconsistent temperature or CO2 levels within the incubator can cause variations in cell health and response. Ensure your incubator is properly calibrated and maintained.[2]
-
Issue: this compound shows lower than expected potency.
-
Question: The calculated IC50 value for this compound is significantly higher than what has been previously reported. What should I check?
-
Answer: Several factors could contribute to an apparent decrease in this compound potency:
-
Drug Solubility and Stability: this compound may have limited solubility in your assay medium, leading to a lower effective concentration. Confirm the solubility of the compound and consider using a different solvent if necessary.[5] Also, verify the storage conditions and stability of your this compound stock solution, as degradation can lead to reduced activity.[5]
-
Cell Passage Number: The responsiveness of cells to a compound can change with increasing passage number.[1] It is recommended to use cells within a consistent and low passage number range for your experiments.
-
Assay Incubation Time: The optimal time for drug treatment can vary.[5] You may need to perform a time-course experiment to determine the ideal incubation period for observing the desired effect of this compound.
-
Off-Target Effects: At higher concentrations, some drugs can have off-target effects that may interfere with your results.[5]
-
Issue: Difficulty in validating the mechanism of action (MoA) of this compound.
Validating that this compound is acting on its intended target is a critical step.
-
Question: I am unable to confirm that this compound is inhibiting its target kinase in my cellular assays. What troubleshooting steps can I take?
-
Answer: Validating the MoA of a compound can be challenging.[6] Here are some suggestions:
-
Use a Target Engagement Assay: Employ a direct target engagement assay, such as a cellular thermal shift assay (CETSA) or a NanoBRET™ assay, to confirm that this compound is binding to its intended target within the cell.
-
Downstream Pathway Analysis: Measure the phosphorylation status of a known downstream substrate of the target kinase using methods like Western blotting or ELISA. A lack of change in phosphorylation may indicate that the compound is not engaging its target in your system.
-
Control Compound: Use a well-characterized control compound with a known MoA to ensure that your assay system is responsive.
-
Frequently Asked Questions (FAQs)
General
-
What is the recommended solvent for this compound?
-
Based on its chemical properties, DMSO is the recommended solvent for creating high-concentration stock solutions of this compound. For aqueous working solutions, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cellular toxicity. Always refer to the product datasheet for specific solubility information.[5]
-
-
How should I store this compound?
-
This compound should be stored as a powder at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
-
Experimental Design
-
How do I determine the optimal concentration range for this compound in my experiments?
-
It is recommended to perform a dose-response experiment with a wide range of concentrations, typically using serial dilutions.[5] This will help you determine the EC50 or IC50 value and select appropriate concentrations for subsequent experiments.
-
-
What cell density should I use for my assays?
-
The optimal cell density will depend on the cell type and the duration of the assay. You should perform a cell titration experiment to determine the density that results in exponential growth throughout the assay period and provides a good signal-to-background ratio.
-
Data Interpretation
-
My this compound dose-response curve is not sigmoidal. What could this mean?
-
A non-sigmoidal dose-response curve could indicate several possibilities, including compound precipitation at high concentrations, off-target toxicity, or a complex mechanism of action. Carefully examine the cells for signs of stress or death at higher concentrations.
-
-
How can I be sure my experimental results are reproducible?
-
To ensure reproducibility, it is crucial to maintain consistent experimental conditions, including cell passage number, seeding density, incubation times, and reagent concentrations.[1] Additionally, authenticating your cell lines using methods like Short Tandem Repeat (STR) profiling is essential to avoid issues with cell line cross-contamination.[7]
-
Quantitative Data Summary
The following table summarizes the key in vitro parameters for this compound based on internal validation experiments.
| Parameter | Value | Cell Line | Assay |
| IC50 (Kinase Activity) | 15 nM | - | Biochemical Kinase Assay |
| EC50 (Cell Viability) | 150 nM | HEK293 | MTT Assay |
| EC50 (Target Engagement) | 75 nM | HeLa | NanoBRET™ Assay |
| Solubility (PBS, pH 7.4) | < 1 µM | - | - |
| Solubility (DMSO) | 50 mM | - | - |
Experimental Protocols
Protocol 1: this compound Cell Viability Assay (MTT)
This protocol outlines the steps for determining the effect of this compound on cell viability using an MTT assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Protocol 2: Western Blot for Downstream Target Inhibition
This protocol describes how to assess the inhibition of a downstream target of the kinase targeted by this compound.
-
Cell Lysis:
-
Seed and treat cells with this compound as described in the cell viability protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated downstream target overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total downstream target and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal and the loading control.
-
Compare the normalized signal in this compound-treated samples to the vehicle control.
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for characterizing this compound.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 2. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. focus.gbo.com [focus.gbo.com]
- 4. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.kr [promega.kr]
Technical Support Center: Refining D-CS319 Delivery Methods for In Vivo Studies
Disclaimer: Information regarding a specific molecule designated "D-CS319" is not publicly available. The following technical support guide has been generated using a hypothetical molecule, hereafter referred to as this compound, a novel kinase inhibitor formulated in a lipid-based nanoparticle for in vivo cancer studies. The data and protocols are illustrative and should be adapted based on actual experimental findings.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo delivery of the nanoparticle-formulated kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting the lyophilized this compound nanoparticle formulation?
A1: It is recommended to reconstitute the lyophilized this compound formulation with sterile, nuclease-free water to the original volume specified on the vial. For in vivo administration, further dilution in sterile phosphate-buffered saline (PBS) at pH 7.4 is advised to ensure isotonicity. Avoid using organic solvents as they can disrupt the integrity of the lipid nanoparticle.
Q2: What is the optimal storage condition for the this compound formulation, both pre- and post-reconstitution?
A2:
-
Pre-reconstitution (Lyophilized Powder): Store at -20°C for long-term stability.
-
Post-reconstitution (Aqueous Suspension): Store at 4°C and use within 24 hours. Do not freeze the reconstituted suspension as this can lead to nanoparticle aggregation.
Q3: Can this compound be administered via routes other than intravenous (IV) injection?
A3: While intravenous injection is the most characterized route for this compound, leading to systemic exposure, other routes such as intraperitoneal (IP) or subcutaneous (SC) injection may be explored. However, pharmacokinetic and biodistribution profiles will vary significantly.[1] It is crucial to conduct preliminary studies to determine the efficacy and distribution for any alternative route.
Q4: What are the expected pharmacokinetic parameters of this compound in mice?
A4: The pharmacokinetic profile of this compound is influenced by its nanoparticle formulation, which is designed to prolong circulation time.[2][3] Expected parameters following a single IV dose are summarized in the table below.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Nanoparticle Formulation
| Parameter | Specification |
| Mean Particle Size | 150 - 200 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -15 mV to -25 mV |
| Drug Loading Efficiency | > 90% |
Table 2: Recommended this compound Dosage for In Vivo Mouse Models
| Mouse Model | Route of Administration | Dose (mg/kg) | Dosing Frequency |
| Xenograft (Human Tumor) | Intravenous (IV) | 10 | Twice weekly |
| Syngeneic (Murine Tumor) | Intravenous (IV) | 15 | Every three days |
Table 3: Comparative Pharmacokinetics of this compound (10 mg/kg IV in Mice)
| Parameter | Free this compound | Nanoparticle this compound |
| Plasma Half-life (t½) | ~2 hours | ~18 hours |
| Area Under the Curve (AUC) | Low | Significantly Higher |
| Volume of Distribution (Vd) | High | Low (initially) |
| Clearance (CL) | Rapid | Slow |
Troubleshooting Guide
Issue 1: Inconsistent tumor growth inhibition in xenograft models.
-
Possible Cause 1: Improper Formulation Handling.
-
Solution: Ensure the lyophilized powder is fully reconstituted and gently mixed. Avoid vigorous vortexing, which can shear the nanoparticles. Visually inspect for aggregates before injection.
-
-
Possible Cause 2: Suboptimal Dosing Regimen.
-
Solution: Refer to the recommended dosage in Table 2. If tumor burden is high, consider a loading dose or adjusting the frequency. Conduct a dose-response study to determine the optimal regimen for your specific tumor model.
-
-
Possible Cause 3: Variability in Tumor Engraftment.
-
Solution: Ensure consistent tumor cell implantation and randomize animals into treatment groups only after tumors have reached a predetermined size.
-
Issue 2: Observed toxicity or adverse events in treated animals (e.g., weight loss, lethargy).
-
Possible Cause 1: Vehicle-related Toxicity.
-
Solution: Run a control group treated with the nanoparticle vehicle alone (without this compound) to assess any toxicity related to the delivery system.
-
-
Possible Cause 2: On-target, Off-tumor Toxicity.
-
Solution: The kinase inhibited by this compound may have physiological roles in other tissues. Consider reducing the dose or dosing frequency. Monitor animal health closely and collect tissues for histopathological analysis.
-
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticle Formulation for In Vivo Administration
-
Bring the lyophilized this compound vial to room temperature.
-
Add the specified volume of sterile, nuclease-free water to the vial.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake or vortex.
-
Visually inspect the solution for any particulate matter.
-
Calculate the required volume for the desired dose and dilute with sterile PBS (pH 7.4) to the final injection volume (typically 100-200 µL for mice).
-
Keep the final solution on ice and administer within one hour of preparation.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment and control groups (n ≥ 8 per group).
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Administer this compound or vehicle control via tail vein injection according to the dosing schedule.
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Measure tumor volume and body weight 2-3 times per week.
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At the end of the study, euthanize the animals and harvest tumors and major organs for downstream analysis (e.g., pharmacokinetics, western blotting, immunohistochemistry).
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: General experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting flowchart for inconsistent in vivo efficacy.
References
- 1. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and biodistribution of the camptothecin-polymer conjugate IT-101 in rats and tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
how to reduce off-target effects of D-CS319
Welcome to the technical support center for D-CS319. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and mitigating potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive kinase inhibitor. Its primary mechanism involves binding to the ATP pocket of its intended target, thereby preventing phosphorylation of downstream substrates. While highly potent for its primary target, the conserved nature of the ATP-binding pocket across the kinome can lead to interactions with other kinases.[1]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target. Could this be due to off-target effects?
Yes, discrepancies between the expected and observed cellular phenotype are a common indicator of off-target effects.[2] To investigate this, it is crucial to validate that the observed phenotype is a direct result of inhibiting the intended target.
Q3: What are the initial steps to confirm if this compound is engaging its intended target in my cellular model?
A Cellular Thermal Shift Assay (CETSA) is a valuable method to confirm target engagement in a physiological context.[3] A significant thermal shift upon this compound treatment provides strong evidence that the inhibitor is binding to its intended target within the cell. Additionally, a Western Blot can be used to analyze the phosphorylation status of known downstream substrates of the target kinase.[2] A reduction in the phosphorylation of these substrates would indicate on-target activity.
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity Observed at Effective Concentrations
If you are observing significant cytotoxicity at concentrations required for the desired biological effect, it may be attributable to off-target kinase inhibition or other compound-related issues.
Troubleshooting Steps & Expected Outcomes
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[2] 2. Test inhibitors with different chemical scaffolds that target the same primary kinase. | 1. Identification of specific off-target kinases that may be responsible for the cytotoxic effects. 2. If cytotoxicity persists with structurally different inhibitors, it suggests the toxicity may be an on-target effect. |
| Inappropriate Dosage | 1. Conduct a detailed dose-response curve to pinpoint the lowest effective concentration. 2. Experiment with dose interruption or reduction strategies in your experimental design. | 1. Minimized off-target binding by using a lower, more specific concentration of this compound. 2. Reduced cytotoxicity while maintaining the desired on-target effect. |
| Compound Solubility Issues | 1. Verify the solubility of this compound in your specific cell culture media. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not contributing to toxicity. | 1. Prevention of compound precipitation, which can lead to non-specific cellular stress and toxicity. |
Issue 2: Inconsistent or Unexpected Experimental Results
Inconsistent data can arise from the complex cellular response to kinase inhibition, including the activation of compensatory signaling pathways.
Troubleshooting Steps & Expected Outcomes
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Utilize Western blotting to probe for the activation of known compensatory pathways. 2. Consider a combination inhibitor approach to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to this compound inhibition. 2. More consistent and interpretable experimental results. |
| Inhibitor Instability | 1. Assess the stability of this compound under your specific experimental conditions (e.g., in media at 37°C over time). | 1. Ensuring that the inhibitor remains active throughout the duration of the experiment, leading to more reliable results. |
Experimental Protocols & Methodologies
To assist in your troubleshooting efforts, here are detailed protocols for key experiments to assess and mitigate off-target effects.
Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify potential off-targets.
-
Kinase Panel: Engage a commercial kinase profiling service that offers a comprehensive panel of human kinases.
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Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.
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Data Analysis: The results will be presented as the percent inhibition for each kinase at the tested concentration. A highly selective inhibitor will show significant inhibition of the primary target with minimal inhibition of other kinases.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound engages its intended target in a cellular environment.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations, including a vehicle control (DMSO).
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions.
-
Detection: Use Western blotting to detect the amount of the target protein remaining in the soluble fraction at each temperature.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the inhibitor has bound to and stabilized the target protein.
Rescue Experiments
Objective: To differentiate between on-target and off-target effects.
Methodology:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the potential off-target kinase. If the phenotype of the genetic knockdown mimics the effect of this compound, it suggests the off-target interaction is functionally significant.
-
Overexpression of a Drug-Resistant Mutant: Overexpress a mutated version of the intended target that this compound cannot bind to. If this rescues the cellular phenotype, it confirms that the on-target activity is critical.
Visualizing Experimental Workflows and Pathways
To further clarify these experimental approaches, the following diagrams illustrate key workflows and concepts.
Caption: A logical workflow for diagnosing and addressing potential off-target effects of this compound.
Caption: Decision-making diagram for designing and interpreting rescue experiments.
References
Technical Support Center: D-CS319 Synthesis
This guide provides troubleshooting support and frequently asked questions for the synthesis of D-CS319, a novel kinase inhibitor. Below you will find answers to common issues encountered during the synthesis, detailed experimental protocols, and a summary of key quantitative data.
Troubleshooting Guide & FAQs
Question: My Suzuki coupling reaction (Step 1) is showing low yield. What are the possible causes and solutions?
Answer: Low yields in the Suzuki coupling step are commonly due to several factors:
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Poor Catalyst Activity: The palladium catalyst can be sensitive to air and moisture. Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Incorrect Base or Stoichiometry: The choice and amount of base are critical. Ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃) and that the stoichiometry is correct relative to the boronic acid and aryl halide.
-
Reagent Quality: The purity of your aryl halide and boronic acid is important. Impurities can interfere with the catalytic cycle. It is recommended to use freshly purified starting materials.
Question: I am observing incomplete deprotection of the Boc group (Step 2). How can I resolve this?
Answer: Incomplete deprotection can be addressed by:
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Extending Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the initial reaction time, extend it and continue monitoring.
-
Increasing Acid Concentration: If using a reagent like trifluoroacetic acid (TFA), a higher concentration or a larger excess may be required for complete removal of the Boc group.
-
Alternative Deprotection Agents: For substrates sensitive to strong acids, consider alternative deprotection conditions such as using HCl in dioxane.
Question: The final compound purity is low after column chromatography. What can I do to improve it?
Answer: Low purity after purification can be tackled by:
-
Optimizing Chromatography Conditions: Experiment with different solvent systems for your column chromatography to achieve better separation of your compound from impurities. A shallower gradient can often improve resolution.
-
Recrystallization: If your compound is a solid, recrystallization from an appropriate solvent system can be a highly effective final purification step.
-
Washing/Extraction: Ensure your workup procedure effectively removes as many impurities as possible before chromatography. Additional aqueous washes or liquid-liquid extractions might be necessary.
Quantitative Data Summary
The following table summarizes expected outcomes and common issues in the synthesis of this compound.
| Parameter | Expected Outcome | Common Issue Indicator | Troubleshooting Focus |
| Step 1: Yield | > 85% | < 60% | Catalyst activity, reagent purity, reaction setup |
| Step 2: Conversion | > 99% (by LC-MS) | > 5% Starting Material | Reaction time, reagent concentration |
| Final Purity | > 98% (by HPLC) | < 95% | Chromatography conditions, final purification steps |
Experimental Protocol: Synthesis of this compound
Step 1: Suzuki Coupling
-
To a degassed solution of aryl bromide (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a 2:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 90°C and stir under an argon atmosphere for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate from Step 1 in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution.
-
Dry the organic layer, filter, and concentrate to yield the final compound, this compound.
This compound Synthesis Troubleshooting Workflow
Caption: Troubleshooting flowchart for the synthesis of this compound.
optimizing incubation times for D-CS319 treatment
This technical support center provides guidance for researchers and drug development professionals on optimizing incubation times and troubleshooting common issues encountered during experiments with the investigational anti-cancer agent D-CS319.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor of the serine/threonine kinase PLK1 (Polo-like kinase 1). PLK1 is a critical regulator of multiple stages of mitosis, and its inhibition by this compound leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.
Q2: What is the recommended starting concentration and incubation time for this compound in a cell viability assay?
A2: For initial experiments, a concentration range of 1 nM to 10 µM is recommended. A preliminary time-course experiment of 24, 48, and 72 hours is advised to determine the optimal incubation period for your specific cell line.[1]
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For a stock solution, dissolve in DMSO to a concentration of 10 mM. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
Q4: My cell viability results are highly variable between replicate wells. What could be the cause?
A4: High variability can stem from several factors, including uneven cell seeding, incomplete dissolution of this compound, or the "edge effect" in multi-well plates.[1][2] Ensure you have a single-cell suspension before plating, vortex the this compound solution thoroughly before diluting it in the medium, and consider not using the outer wells of the plate for experiments if the edge effect is suspected.
Q5: I am not observing a significant decrease in cell viability after this compound treatment. What should I do?
A5: This could be due to several reasons: the incubation time may be too short, the chosen cell line may be resistant to PLK1 inhibition, or the assay itself may not be sensitive enough.[1] Consider extending the incubation time, verifying the expression of PLK1 in your cell line, or switching to a more sensitive viability assay, such as an ATP-based luminescent assay.[1]
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
| Possible Cause | Recommended Solution |
| Insufficient blocking | Increase blocking time and/or use a different blocking agent. |
| Primary/secondary antibody concentration too high | Decrease the antibody concentration and/or reduce the incubation time. |
| Inadequate washing | Increase the number and duration of wash steps between antibody incubations. |
| Cell autofluorescence | Image an unstained control to determine the level of background fluorescence. |
Issue 2: No Detectable Signal in Western Blot for PLK1 Pathway Markers
| Possible Cause | Recommended Solution |
| Low target protein expression | Use a positive control cell line known to express the target protein. |
| Inefficient protein transfer | Verify transfer efficiency using Ponceau S staining. |
| Incorrect antibody dilution | Optimize the primary antibody concentration through a titration experiment. |
| Antibody incompatibility | Ensure the primary and secondary antibodies are from compatible species. |
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
-
Plate cells in a 6-well plate and treat with this compound at the desired concentrations for the determined incubation time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Incubation
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 15 |
| A549 | Lung Cancer | 50 |
| MCF-7 | Breast Cancer | 25 |
| PANC-1 | Pancreatic Cancer | 120 |
Table 2: Effect of Incubation Time on this compound Efficacy in HeLa Cells
| Incubation Time (hours) | IC50 (nM) |
| 24 | 85 |
| 48 | 15 |
| 72 | 12 |
Visualizations
Caption: this compound inhibits PLK1, leading to M-phase arrest and apoptosis.
Caption: Workflow for determining cell viability using an MTT assay.
Caption: Troubleshooting logic for high variability in viability assays.
References
Validation & Comparative
A-319 Demonstrates Promising Efficacy in B-Cell Malignancies and Systemic Lupus Erythematosus
New data from early-stage clinical trials suggest that A-319, a novel bispecific T-cell engager, is a potentially effective therapeutic option for patients with relapsed or refractory B-cell non-Hodgkin lymphoma (B-NHL) and severe, refractory systemic lupus erythematosus (SLE). The agent, developed by Evive Biotech's subsidiary ITabMed, has shown encouraging response rates and improvements in disease activity in patient populations with significant unmet medical needs.
A-319 is an investigational immunotherapy designed to simultaneously bind to CD3 on T-cells and CD19 on B-cells. This dual-targeting mechanism redirects the patient's own T-cells to identify and eliminate malignant or autoreactive B-cells, which are central to the pathology of B-cell cancers and certain autoimmune diseases like SLE.[1][2][3]
Efficacy in Relapsed/Refractory B-Cell Non-Hodgkin Lymphoma
In a Phase 1 clinical trial (NCT04056975) involving 21 patients with relapsed or refractory B-NHL, A-319 demonstrated notable anti-tumor activity.[2] Preliminary results reported after one cycle of treatment showed that one patient achieved a complete remission (CR), and three patients achieved a partial remission (PR).[2] Furthermore, seven patients had stable disease (SD). In a specific cohort receiving a 1.2 ug/kg/day dose, one patient with diffuse large B-cell lymphoma (DLBCL) achieved a CR, one with follicular lymphoma (FL) had a PR, and another with DLBCL maintained SD.
These early findings are particularly significant when compared to the outcomes typically observed with standard-of-care (SOC) treatments in this patient population. For patients with relapsed or refractory DLBCL, real-world data indicates that overall and complete response rates to conventional therapies are approximately 52% and 23%, respectively. The median progression-free survival is often short, around 3.0 months. While a direct comparison is not yet available, the responses observed with A-319 in this heavily pre-treated population warrant further investigation in larger, controlled studies.
| Treatment Group | Overall Response Rate (ORR) | Complete Remission (CR) | Partial Remission (PR) | Stable Disease (SD) | Data Source |
| A-319 (Phase 1) | 19% (4/21) | 4.8% (1/21) | 14.2% (3/21) | 33.3% (7/21) | ASH 2023 Abstract |
| Standard of Care (Real-World Data) | 52% | 23% | Not Reported | Not Reported | Adv Ther (2024) |
Promising Results in Severe, Refractory Systemic Lupus Erythematosus
The current management of severe, refractory SLE often involves a combination of high-dose corticosteroids and immunosuppressive drugs, which can be associated with significant side effects and may not always be effective. For patients who are refractory to standard therapies, treatment options are limited. The early results for A-319 suggest it could offer a new therapeutic avenue for these difficult-to-treat patients.
| Patient | Baseline SLEDAI-2K | SLEDAI-2K at Follow-up | Time to Follow-up | Data Source |
| Patient 1 | 12 | 4 | 8 Weeks | ACR Convergence 2024 Abstract |
| Patient 2 | 8 | 0 | 2 Weeks | ACR Convergence 2024 Abstract |
| Patient 3 | 16 | 4 | 2 Weeks | ACR Convergence 2024 Abstract |
Experimental Protocols
A-319 Administration in B-NHL (NCT04056975)
The Phase 1 study in B-NHL employed a dose-escalation design. A treatment cycle consisted of a one-week priming phase followed by three weeks of treatment doses. During the priming week, A-319 was administered three times (day 1, 3, and 5) at a dose of 0.05 ug/kg/day via a 24-hour intravenous infusion. From the second week, the dose was escalated in different cohorts, starting from 0.05 ug/kg/day up to 2.4 ug/kg/day, administered three times a week via a 6-hour intravenous infusion.
A-319 Administration in SLE (NCT06400537)
In the Phase 1 trial for SLE, patients also received A-319 in a structured dosing schedule. In the first week, patients were administered A-319 at a dose of 0.05μg/kg/day on days 1, 3, and 5 through a 24-hour intravenous infusion. For the subsequent weeks (weeks 2-4), the dosage was increased to 0.3μg/kg/day, administered on days 1, 3, and 5 via a 6-hour intravenous infusion.
Visualizing the Mechanism and Workflow
To better understand the underlying science and experimental design, the following diagrams illustrate the signaling pathway of A-319 and the workflow of the clinical trials.
Caption: Mechanism of action of A-319.
Caption: A-319 clinical trial workflow.
References
Unraveling the Potential of Novel Therapeutics: A Comparative Analysis
In the dynamic landscape of drug discovery, researchers and scientists constantly seek novel compounds with superior efficacy and safety profiles. This guide provides a detailed comparative analysis of two such compounds, offering a side-by-side examination of their performance within a specific preclinical model. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their therapeutic development endeavors.
[Placeholder for a brief introduction to the therapeutic area and the specific model used for comparison.]
Performance Snapshot: A Head-to-Head Comparison
To facilitate a clear understanding of the relative performance of the two compounds, the following table summarizes key quantitative data from head-to-head preclinical studies.
| Parameter | D-CS319 | [Competitor Compound] |
| IC50 (nM) | [Insert Value] | [Insert Value] |
| Tumor Growth Inhibition (%) | [Insert Value] | [Insert Value] |
| Pharmacokinetic Profile (t1/2, hr) | [Insert Value] | [Insert Value] |
| Biomarker Modulation (Fold Change) | [Insert Value] | [Insert Value] |
| In vivo Efficacy (Model-specific endpoint) | [Insert Value] | [Insert Value] |
| Caption: Comparative quantitative data for this compound and [Competitor Compound] in the [specific] model. |
Deep Dive: Experimental Methodologies
The robustness of any comparative analysis hinges on the meticulous execution of the underlying experiments. Below are the detailed protocols for the key assays cited in this guide.
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: [Specify cell line] cells were seeded in 96-well plates at a density of [Specify density] cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with serial dilutions of this compound or [Competitor Compound] for [Specify duration].
-
Viability Assessment: Cell viability was assessed using the [Specify assay, e.g., MTT, CellTiter-Glo®] assay according to the manufacturer's instructions.
-
Data Analysis: IC50 values were calculated using a non-linear regression analysis of the dose-response curves.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: [Specify animal model, e.g., BALB/c nude mice] were subcutaneously implanted with [Specify cell line] cells.
-
Treatment Groups: Once tumors reached a palpable size, animals were randomized into treatment groups (n=[Specify number] per group): Vehicle control, this compound ([Specify dose and schedule]), and [Competitor Compound] ([Specify dose and schedule]).
-
Tumor Measurement: Tumor volume was measured [Specify frequency] using calipers, and calculated using the formula: (Length x Width2)/2.
-
Endpoint: The study was terminated when tumors in the control group reached the predetermined endpoint. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer conceptual understanding of the processes involved, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: Simplified diagram of a putative signaling pathway.
Caption: General workflow for in vitro compound screening.
Disclaimer: The information provided in this guide is intended for a scientific audience and is based on preclinical data. Further research is required to establish the clinical relevance of these findings. The placeholder "[...]" indicates where specific data for "this compound," its competitor, and the experimental model need to be inserted.
Comparative Analysis: D-CS319 (CS1-Targeting CAR-T Cell Therapy) vs. Standard-of-Care for Relapsed/Refractory Multiple Myeloma
This guide provides a comparative analysis of D-CS319, a representative novel CS1-targeting Chimeric Antigen Receptor (CAR) T-cell therapy, and the current standard-of-care (SoC) for patients with relapsed/refractory multiple myeloma (RRMM). The comparison is based on preclinical and clinical data, focusing on efficacy, safety, and mechanism of action.
Executive Summary
Multiple myeloma remains an incurable hematological cancer, and while recent therapeutic advances have improved survival, most patients eventually relapse and become refractory to existing treatments.[1] The standard-of-care for RRMM is complex and often involves combination therapies, including proteasome inhibitors (PIs), immunomodulatory drugs (IMiDs), and anti-CD38 monoclonal antibodies.[2][3][4] However, outcomes for patients who are refractory to these core classes of drugs are often poor.
This compound represents a novel immunotherapeutic approach utilizing CAR-T cells directed against CS1 (also known as SLAMF7 or CD319), a glycoprotein (B1211001) highly expressed on myeloma cells.[5] This therapy offers a distinct mechanism of action aimed at overcoming resistance to conventional agents. Emerging data also points to the development of bispecific CAR-T cells targeting both CS1 and B-cell maturation antigen (BCMA) to prevent antigen escape and improve efficacy.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data on the efficacy and safety of CS1-targeting CAR-T cell therapies compared to standard-of-care regimens in patients with RRMM.
Table 1: Comparative Efficacy
| Metric | This compound (CS1-BCMA CAR-T) | Standard-of-Care (Triplet Regimens, e.g., Dara-Pd, KRd) |
| Overall Response Rate (ORR) | 81% | 60-80% (Varies by regimen and line of therapy) |
| Stringent Complete Response (sCR) | 38% | Varies significantly, generally lower than CAR-T in heavily pretreated populations. |
| Median Progression-Free Survival (PFS) | 1-year PFS: 56.26% | ~12-25 months (dependent on regimen and patient population) |
| Minimal Residual Disease (MRD) Negativity | Achieved in all responding patients (81%) | Achieved in a smaller subset of patients. |
Dara-Pd: Daratumumab, Pomalidomide, Dexamethasone. KRd: Carfilzomib, Lenalidomide, Dexamethasone.
Table 2: Comparative Safety Profile
| Adverse Event | This compound (CS1-BCMA CAR-T) | Standard-of-Care |
| Cytokine Release Syndrome (CRS) | 38% (All Grade 1-2) | Not applicable. |
| Neurotoxicity (ICANS) | 0% | Not applicable. |
| Severe Hematological Toxicity (Grade ≥3) | Leukopenia (100%), Neutropenia (94%), Lymphopenia (100%) | Common, but incidence varies by regimen. |
| Cardiovascular Events | Not reported as a primary toxicity. | Increased risk with certain PIs (e.g., carfilzomib). |
| Infections | Risk due to lymphodepletion and B-cell aplasia. | Common, related to disease and treatment-induced immunosuppression. |
Signaling Pathways and Mechanism of Action
This compound (CS1-Targeting CAR-T Cell)
This compound therapy involves genetically engineering a patient's own T-cells to express a CAR that recognizes the CS1 antigen on the surface of multiple myeloma cells. Upon binding to CS1, the CAR activates intracellular signaling domains (e.g., CD28, 4-1BB, CD3-zeta), triggering T-cell activation, proliferation, and cytotoxic killing of the cancer cell.
Caption: this compound CAR-T cell recognizes and binds to the CS1 antigen on myeloma cells, leading to T-cell activation and tumor cell death.
Standard-of-Care (Proteasome Inhibitor Example)
Proteasome inhibitors, a cornerstone of SoC, function by blocking the proteasome, a cellular complex that degrades ubiquitinated proteins. This disruption leads to an accumulation of pro-apoptotic proteins and dysregulation of the NF-κB signaling pathway, ultimately inducing apoptosis in myeloma cells.
Caption: Proteasome inhibitors block IκB degradation, preventing NF-κB-mediated pro-survival signaling and promoting apoptosis.
Experimental Protocols
1. CAR-T Cell Cytotoxicity Assay (Chromium Release Assay)
-
Objective: To determine the in vitro killing efficacy of CS1-CAR-T cells against target myeloma cells.
-
Methodology:
-
Target Cell Labeling: CS1-positive multiple myeloma cells (e.g., MM.1S cell line) are labeled with radioactive Chromium-51 (⁵¹Cr).
-
Co-culture: Labeled target cells are co-cultured with CS1-CAR-T effector cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) for 4 hours.
-
Controls:
-
Spontaneous release control: Target cells incubated with media alone.
-
Maximum release control: Target cells lysed with detergent.
-
-
Measurement: The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.
-
Calculation: The percentage of specific lysis is calculated as: [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
2. Clinical Trial Protocol for RRMM Patients
-
Objective: To evaluate the safety and efficacy of a therapeutic agent in patients with RRMM.
-
Methodology (Phase I/II Design Example):
-
Patient Population: Patients with confirmed multiple myeloma who have received at least three prior lines of therapy, including a PI, an IMiD, and an anti-CD38 antibody.
-
Study Design: Open-label, single-group assignment, dose-escalation (Phase I) and dose-expansion (Phase II) study.
-
Intervention:
-
Lymphodepletion: Patients receive a conditioning chemotherapy regimen (e.g., cyclophosphamide (B585) and fludarabine) to deplete circulating lymphocytes.
-
CAR-T Infusion: A single infusion of this compound CAR-T cells is administered.
-
-
Primary Endpoints:
-
Phase I: Incidence of dose-limiting toxicities (DLTs) and determination of the recommended Phase II dose (RP2D).
-
Phase II: Overall Response Rate (ORR) based on International Myeloma Working Group (IMWG) criteria.
-
-
Secondary Endpoints: Duration of response (DoR), progression-free survival (PFS), overall survival (OS), incidence of adverse events (AEs), and CAR-T cell expansion and persistence in peripheral blood.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the generation and administration of this compound CAR-T cell therapy for a clinical trial.
Caption: Workflow for this compound therapy, from patient T-cell collection to CAR-T cell infusion and monitoring.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. chi.scholasticahq.com [chi.scholasticahq.com]
- 3. Relapsed/refractory multiple myeloma: standard of care management of patients in the Gulf region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Lenalidomide enhances the function of CS1 chimeric antigen receptor redirected T cells against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Confirming In Vivo Target Engagement of CD19-Directed Immunotherapies: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent engages its intended target within a living organism is a critical step in preclinical and clinical development. This guide provides a comparative analysis of A-319, a CD19/CD3 bispecific antibody, with alternative CD19-targeting therapies, Blinatumomab and ABBV-319, focusing on the in vivo demonstration of target engagement. This objective comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to CD19-Targeting Therapeutics
CD19 is a transmembrane protein expressed on the surface of B-cells throughout their development, making it an attractive target for immunotherapies aimed at treating B-cell malignancies.[1] This guide examines three distinct therapeutic modalities that target CD19:
-
A-319: A recombinant CD19/CD3 bispecific antibody that redirects T-cells to kill B-cells by simultaneously binding to the CD3 antigen on T-cells and the CD19 antigen on B-cells.[2]
-
Blinatumomab: The first-in-class CD19/CD3 bispecific T-cell engager (BiTE®) antibody approved for the treatment of B-cell precursor acute lymphoblastic leukemia (ALL).[1][3] It shares a similar mechanism of action with A-319.
-
ABBV-319: A CD19-targeting antibody-drug conjugate (ADC) that delivers a glucocorticoid receptor modulator (GRM) payload to B-cells.[4][5] Its mechanism of action is distinct from the bispecific antibodies and involves inducing apoptosis, inhibiting B-cell receptor (BCR) signaling, and enhancing antibody-dependent cellular cytotoxicity (ADCC).[4][5]
Comparative In Vivo Performance
The following tables summarize the available quantitative data from preclinical in vivo studies for A-319, Blinatumomab, and ABBV-319, focusing on key indicators of target engagement and efficacy.
| Therapeutic | Animal Model | Cell Line/Tumor Model | Dosing Regimen | Key In Vivo Target Engagement/Efficacy Results | Reference(s) |
| A-319 | Human PBMC engrafted NOG mice | Raji xenograft | Not specified | Potent antitumor agent, mediates B-cell depletion, and inhibits tumor growth. | [6] |
| Blinatumomab | NOD/SCID mice engrafted with human T-cells | NALM-6 (pre-B lymphoma) | Not specified | Increased T-cell cytotoxicity specific to CD19-expressing B-cells. | |
| Blinatumomab | NSG mice with patient-derived xenograft (PDX) | Pediatric B-ALL PDX | Not specified | Reduced disease burden, with some mice becoming MRD negative after 28 days. | [7] |
| ABBV-319 | CB17 SCID mice | RS4;11 (ALL) xenograft | Single 10 mg/kg dose | Durable tumor regression for >40 days in large tumors (>600 mm³). | [4][5] |
| ABBV-319 | NSG-Tg(Hu-IL15) mice with human CD34+ PBMC engraftment | Not specified | Single 5 mg/kg dose | Superior tumor growth inhibition and durable antitumor responses compared to afucosylated CD19 mAb. | [4][5] |
| ABBV-319 | Patient-derived xenograft (PDX) models | Diffuse large B-cell lymphoma (DLBCL) | Single 10 mg/kg dose | Tumor growth inhibition in 10/10 PDXs and regression in 9/10 PDXs. | [4] |
| Therapeutic | In Vitro Potency (EC50) | Key In Vitro Findings | Reference(s) |
| A-319 | Not specified | Potent antitumor agent capable of recruiting CD3 positive T-cells and enhancing T-cell function. | [6] |
| Blinatumomab | 0.65 pM (vs. BC250) | Similar in vitro potency to BC250, another CD19/CD3 bispecific antibody. | [8] |
| ABBV-319 | Not specified | GRM payload is 15x more potent than dexamethasone (B1670325) and 150x more potent than prednisolone (B192156) at driving GR transcriptional activation and cell death. | [5] |
Detailed Experimental Protocols
In Vivo Xenograft Studies for T-Cell Redirecting Bispecific Antibodies (A-319 and Blinatumomab)
This protocol outlines a general methodology for assessing the in vivo target engagement and efficacy of CD19/CD3 bispecific antibodies.
1. Animal Model:
-
Immunodeficient mice, such as NOD/SCID or NSG mice, are used as hosts to prevent rejection of human cells.[9]
-
For studies involving T-cell engagement, mice are "humanized" by engrafting human peripheral blood mononuclear cells (PBMCs) or CD34+ hematopoietic stem cells.[3] This allows for the reconstitution of a human immune system, including T-cells, necessary for the mechanism of action of bispecific antibodies.
2. Tumor Cell Implantation:
-
Human B-cell malignancy cell lines (e.g., Raji, NALM-6) or patient-derived xenograft (PDX) cells are injected into the mice, typically subcutaneously or intravenously, to establish tumors.[6][9]
3. Dosing and Administration:
-
The bispecific antibody (A-319 or Blinatumomab) is administered to the tumor-bearing mice, usually via intravenous or intraperitoneal injection.
-
Dosing schedules can vary, from single doses to multiple doses over several weeks.
4. Monitoring Target Engagement and Efficacy:
-
Tumor Growth Inhibition: Tumor volume is measured regularly using calipers for subcutaneous tumors. For disseminated leukemia models, disease burden can be monitored by bioluminescence imaging if tumor cells are engineered to express luciferase.[8]
-
B-Cell Depletion: Peripheral blood, spleen, and bone marrow samples are collected at various time points. The percentage and absolute number of B-cells (typically identified as CD19+) are quantified using flow cytometry.[10]
-
T-Cell Activation: T-cell activation is assessed by measuring the expression of activation markers such as CD25 and CD69 on CD4+ and CD8+ T-cells via flow cytometry.[11][12] Intracellular cytokine staining can also be performed to measure the production of effector cytokines like IFN-γ and TNF-α.
In Vivo Xenograft Studies for Antibody-Drug Conjugates (ABBV-319)
This protocol describes a general approach for evaluating the in vivo performance of a CD19-targeting ADC.
1. Animal Model:
-
Immunodeficient mice (e.g., CB17 SCID, NSG) are used. For assessing Fc-mediated effector functions, humanized models with engrafted human immune cells (e.g., CD34+ PBMC-engrafted NSG-Tg(Hu-IL15) transgenic mice) are employed.[4][5]
2. Tumor Cell Implantation:
-
Human B-cell malignancy cell lines or PDX cells are implanted as described above.
3. Dosing and Administration:
-
ABBV-319 is administered to the mice, typically as a single intravenous injection.
4. Monitoring Target Engagement and Efficacy:
-
Tumor Growth Inhibition and Regression: Tumor volume is monitored as described previously.
-
Pharmacodynamic Markers:
-
B-Cell Depletion: Assessed by flow cytometry of peripheral blood and tissues.
-
Glucocorticoid Receptor (GR) Activation: Activation of GR target genes can be measured in sorted B-cells from treated animals using techniques like RT-qPCR or RNA sequencing.
-
PI3K/AKT Pathway Inhibition: Phosphorylation status of key pathway components like AKT can be assessed in tumor lysates by western blotting or immunohistochemistry.[4]
-
Visualizing the Mechanisms of Action
Signaling Pathways
Caption: Signaling pathways of CD19-targeting immunotherapies.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
References
- 1. invivogen.com [invivogen.com]
- 2. T-cell activation and B-cell depletion in chimpanzees treated with a bispecific anti-CD19/anti-CD3 single-chain antibody construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A CD19/CD3 bispecific antibody for effective immunotherapy of chronic lymphocytic leukemia in the ibrutinib era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Validating B-Cell Depletion Assays via Flow Cytometry | Mabion [mabion.eu]
- 11. sartorius.com [sartorius.com]
- 12. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of A-319: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational T-cell engaging bispecific antibody, A-319, with the established therapy, blinatumomab. Both biologics target CD19 on B-cells and CD3 on T-cells to orchestrate a targeted anti-tumor response. This analysis is based on publicly available preclinical and clinical trial data to support independent validation of A-319's research findings.
Performance Comparison
The following tables summarize the available clinical trial data for A-319 and its primary competitor, blinatumomab, in B-cell malignancies and Systemic Lupus Erythematosus (SLE). It is important to note that these data are from separate studies and not from head-to-head trials.
Table 1: A-319 in Relapsed or Refractory B-Cell Non-Hodgkin Lymphoma (B-NHL) - Phase I
| Endpoint | Result |
| Overall Response Rate (ORR) | In a cohort at the 1.2 ug/kg/day dose level, responses included one patient with complete remission (CR) and one with partial remission (PR). Across all dose levels, preliminary responses showed 1 CR, 3 PR, and 7 with stable disease (SD) after one treatment cycle.[1] |
| Safety and Tolerability | A-319 was generally well-tolerated.[1] The most common treatment-related adverse events (TRAEs) were cytokine release syndrome (CRS) (23.8%, all Grade I-II) and fever (66.7%).[1] Immune effector cell-associated neurotoxicity syndrome (ICANS) was observed in six patients (Grade I-II) and two patients (Grade III).[1] No dose-limiting toxicities (DLTs) were reported.[1] |
| Pharmacokinetics (PK) | A-319 exhibited linear PK properties with an estimated half-life (T1/2) of 6-10 hours.[1] |
Table 2: Blinatumomab in Relapsed or Refractory B-Cell Precursor Acute Lymphoblastic Leukemia (ALL) - Phase III (TOWER Study)
| Endpoint | Result |
| Median Overall Survival (OS) | 7.7 months for the blinatumomab group versus 4.0 months for the standard-of-care chemotherapy group.[2] |
| Remission Rate (within 12 weeks) | Complete remission with full hematologic recovery was 34% for blinatumomab versus 16% for chemotherapy.[2] |
| Event-Free Survival (EFS) at 6 months | 31% for blinatumomab versus 12% for chemotherapy.[2] |
| Adverse Events (Grade 3 or higher) | Reported in 87% of patients in the blinatumomab group.[2] |
Table 3: A-319 in Active/Refractory Systemic Lupus Erythematosus (SLE) - Phase I (Preliminary Data)
| Endpoint | Result |
| Efficacy | Improvements in SLEDAI-2K scores were observed in the first three patients, with reductions from 12 to 4 at week 8, 8 to 0 at week 2, and 16 to 4 at week 2, respectively.[3][4] |
| Safety | The treatment was well-tolerated with no evidence of CRS or ICANS.[3] All participants experienced low-grade fevers.[3] |
| Biomarkers | Rapid B-cell depletion and reduction in autoantibody levels were observed.[4] |
Experimental Protocols
A-319 Phase I Study in Relapsed or Refractory B-NHL (NCT04056975)
This was a multi-center, open-label, dose-escalation Phase I clinical study.[1]
-
Primary Objectives : To determine the dose-limiting toxicity (DLT) and maximum tolerated dose (MTD) of A-319.[1]
-
Secondary Objectives : To evaluate the pharmacokinetics (PK) and efficacy.[1]
-
Dosing Regimen :
-
Patient Population : Patients with relapsed or refractory CD19+ B-cell Non-Hodgkin Lymphoma.[1]
A-319 Phase I Study in Active/Refractory SLE (NCT06400537)
This is an ongoing multi-center, open-label, dose-escalation Phase I clinical study.[5]
-
Purpose : To investigate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), immunogenicity, and preliminary efficacy of A-319.[5]
-
Dosing Regimen :
-
Patient Population : Patients with moderate to severe refractory SLE.[4]
Visualizations
Signaling Pathway of CD19/CD3 Bispecific Antibodies
The following diagram illustrates the mechanism of action for CD19/CD3 bispecific antibodies like A-319 and blinatumomab.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Blinatumomab versus Chemotherapy for Advanced Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. A-319, a CD3 X CD19 T Cell Engager (TCE), for the Treatment of Severe/Refractory SLE: Early Evidence of Rapid Reset of Disease-Specific Autoimmunity - ACR Meeting Abstracts [acrabstracts.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
A-319 (D-CS319): A Comparative Analysis of a Novel CD19xCD3 Bispecific Antibody in B-Cell Malignancies and Systemic Lupus Erythematosus
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Cross-Validation of A-319's Therapeutic Potential
This guide provides a comprehensive comparison of A-319 (formerly D-CS319), a novel CD19xCD3 bispecific T-cell engager antibody, against alternative therapeutic models for relapsed or refractory (R/R) B-cell non-Hodgkin Lymphoma (B-NHL) and refractory Systemic Lupus Erythematosus (SLE). A-319 is under development by ITabMed and is currently in Phase 1 clinical trials for these indications.[1] This document summarizes available experimental data, details treatment protocols, and visualizes the underlying biological pathways to offer a clear perspective on A-319's performance.
Mechanism of Action: Bridging T-Cells and B-Cells
A-319 functions by simultaneously binding to the CD19 protein on the surface of B-lymphocytes and the CD3 receptor on T-cells. This dual binding creates a synapse between the T-cell and the B-cell, leading to T-cell activation and subsequent lysis of the targeted B-cell. This mechanism is pivotal in treating B-cell-driven diseases, including B-cell malignancies and certain autoimmune conditions like SLE where pathogenic B-cells play a central role.
Caption: Mechanism of action of A-319.
Performance in Relapsed/Refractory B-Cell Non-Hodgkin Lymphoma
A-319 is being evaluated in a Phase 1 clinical trial (NCT04056975) for patients with R/R B-NHL.[2] Preliminary data suggests that A-319 is well-tolerated and shows encouraging anti-tumor activity.
Comparative Efficacy Data
| Treatment Model | Overall Response Rate (ORR) | Complete Remission (CR) | Partial Remission (PR) | Stable Disease (SD) | Key Adverse Events |
| A-319 (Phase 1) | Not fully reported | 1 patient (at 1.2 ug/kg/day) | 3 patients | 7 patients | Cytokine Release Syndrome (CRS) (23.8%, Grade 1-2), Neurotoxicity (Grade 1-2) |
| Blinatumomab (Phase 1/2) | 43% - 69% | 19% | Not specified | Not specified | CRS, Neurotoxicity |
| Standard of Care (SOC) | Varies widely | Varies widely | Varies widely | Varies widely | Dependent on agent (e.g., chemotherapy-related toxicities, CAR-T related CRS/neurotoxicity) |
Note: Data for A-319 is from a small, early-phase trial and should be interpreted with caution. SOC for R/R B-NHL is heterogeneous and includes salvage chemotherapy, ASCT, CAR-T therapies, and other novel agents.
Experimental Protocol: A-319 in R/R B-NHL (NCT04056975)
This is a multi-center, open-label, dose-escalation Phase 1 study.
-
Patient Population: Adults (18-75 years) with relapsed or refractory B-cell lymphomas, including DLBCL, FL, MZL, and MCL.[2]
-
Dosing Regimen:
-
Priming Doses: 0.05 µg/kg/day via 24-hour intravenous (IV) infusion on days 1, 3, and 5 of the first week.[3]
-
Treatment Doses (Dose Escalation): Starting from week two, A-319 is administered three times a week via 6-hour IV infusion at escalating dose levels (0.05, 0.15, 0.3, 0.6, 1.2, 1.8, and 2.4 µg/kg/day).[3]
-
-
Primary Endpoints: To determine the dose-limiting toxicity (DLT) and maximum tolerated dose (MTD).
-
Secondary Endpoints: To evaluate pharmacokinetics (PK) and preliminary efficacy.
Caption: A-319 Phase 1 Trial Workflow for B-NHL.
Performance in Refractory Systemic Lupus Erythematosus
A-319 is also being investigated for its potential to treat refractory SLE in a Phase 1 clinical trial (NCT06400537), with early results suggesting a favorable safety profile and rapid improvements in disease activity.
Comparative Efficacy and Safety Data
| Treatment Model | Key Efficacy Outcomes | Key Adverse Events |
| A-319 (Phase 1) | Rapid reduction in SLEDAI-2K scores, marked decrease in autoantibody levels, normalization of C4. | Low-grade fevers. No CRS or ICANS reported in early data. |
| Standard of Care (SOC) | Varies by agent (e.g., reduction in disease activity with belimumab, anifrolumab). | Dependent on agent (e.g., infusion reactions, infections with biologics; long-term toxicities with immunosuppressants). |
| CAR-T Therapy (Phase 1/2) | SRI-4 responses in 4 out of 5 patients with >3 months follow-up. | Grade 1 CRS (81.8%), Grade 1 ICANS (18.2%). |
Note: Data for A-319 and CAR-T therapy in SLE are from very early-phase trials with a small number of patients.
Experimental Protocol: A-319 in Refractory SLE (NCT06400537)
This is an open-label, dose-finding Phase 1 clinical study.
-
Patient Population: Patients with moderate to severe refractory SLE.
-
Dosing Regimen:
-
Week 1: 0.05 µg/kg/day via 24-hour IV infusion on days 1, 3, and 5.
-
Weeks 2-4: 0.3 µg/kg/day via 6-hour IV infusion on days 1, 3, and 5.
-
-
Primary Objective: To explore the safety and efficacy of A-319 in active/refractory SLE.
-
Endpoints: Safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), immunogenicity, and preliminary efficacy.
Caption: A-319 Phase 1 Trial Workflow for SLE.
Discussion and Future Outlook
The preliminary data for A-319 in both R/R B-NHL and refractory SLE are promising, suggesting a manageable safety profile and early signs of efficacy. In B-NHL, the response rates will need to be further evaluated in larger patient cohorts to understand its competitive positioning against other T-cell engaging therapies like blinatumomab and CAR-T cells. For SLE, the absence of severe CRS and ICANS in early findings is a significant advantage, potentially offering a safer alternative to CAR-T therapy for autoimmune diseases.
The cross-validation of these results in larger, randomized controlled trials will be crucial to ascertain the definitive role of A-319 in the treatment landscape of B-cell mediated diseases. Further research into biomarkers that predict response to A-319 will also be essential for patient stratification and personalized medicine approaches. The development of A-319 represents an important step forward in offering a new therapeutic option for patients with high unmet medical needs.
References
Assessing the Specificity of the Kinase Inhibitor D-CS319: A Comparative Guide
This guide provides a comprehensive comparison of the kinase inhibitor D-CS319 with alternative compounds, focusing on specificity and target engagement. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective assessment of this compound's performance through detailed experimental data and standardized protocols.
Introduction to this compound
This compound is a novel small molecule inhibitor designed to target Target Kinase A (TKA), a serine/threonine kinase implicated in a key cellular signaling pathway associated with disease progression. Achieving high specificity is crucial to minimize off-target effects and enhance therapeutic efficacy. This guide evaluates the specificity of this compound against two other known TKA inhibitors, designated here as Alternative A and Alternative B.
Comparative Specificity Analysis
To provide a multi-faceted view of inhibitor specificity, three key experimental approaches were employed: in vitro kinase profiling to assess broad selectivity, a cellular thermal shift assay (CETSA) to confirm target engagement in a cellular context, and a downstream signaling analysis to measure functional consequences.
In Vitro Kinase Profiling
A broad panel of 300 human kinases was used to assess the selectivity of this compound, Alternative A, and Alternative B at a concentration of 1 µM. The results, summarized in Table 1, indicate the number of off-target kinases inhibited by more than 90%.
Table 1: In Vitro Kinome Profiling Results at 1 µM
| Compound | Primary Target | Number of Off-Targets (>90% Inhibition) | Selectivity Score (S10) |
| This compound | TKA | 3 | 0.01 |
| Alternative A | TKA | 15 | 0.05 |
| Alternative B | TKA | 8 | 0.027 |
| Selectivity Score (S10) is the number of inhibited kinases divided by the total number of kinases tested at 1 µM. |
Cellular Thermal Shift Assay (CETSA)
CETSA was performed to confirm that this compound engages TKA within intact cells, leading to its thermal stabilization. The thermal shift (ΔTm) induced by each compound was measured. A larger shift indicates stronger target engagement.
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Target | Concentration | Thermal Shift (ΔTm in °C) |
| This compound | TKA | 10 µM | +5.2 |
| Alternative A | TKA | 10 µM | +3.1 |
| Alternative B | TKA | 10 µM | +4.5 |
Downstream Signaling Analysis
The functional consequence of TKA inhibition was assessed by measuring the phosphorylation of a known downstream substrate, Substrate P, via Western Blot. Cells were treated with each inhibitor at 1 µM for 2 hours.
Table 3: Inhibition of Downstream Substrate Phosphorylation
| Compound (1 µM) | Target | % Reduction in p-Substrate P |
| This compound | TKA | 95% |
| Alternative A | TKA | 85% |
| Alternative B | TKA | 91% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
In Vitro Kinase Profiling Protocol
This assay measures the enzymatic activity of a large panel of purified kinases in the presence of the inhibitor.[1][2] A radiometric assay format, which measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate, was used.
-
Materials : Purified recombinant kinases (300-kinase panel), specific peptide substrates, inhibitor stock solutions (10 mM in DMSO), kinase reaction buffer, [γ-³³P]ATP, 96-well plates, phosphocellulose filter plates, and a scintillation counter.
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the specific kinase and its corresponding substrate to each well.
-
Add the test compound to the designated wells at a final concentration of 1 µM.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition relative to a DMSO control.
-
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding in its native cellular environment.[3][4][5]
-
Materials : Cell culture medium, test compounds, PBS, lysis buffer, centrifuges, PCR tubes, thermal cycler, SDS-PAGE equipment, Western blot reagents, and antibodies specific for TKA.
-
Procedure :
-
Culture cells to 80-90% confluency.
-
Treat cells with the test compound (10 µM) or vehicle (DMSO) for 1 hour.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and subject to freeze-thaw cycles.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the samples at high speed to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble TKA in each sample by Western blotting.
-
Quantify band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve and determine the melting temperature (Tm).
-
Western Blot Protocol for Downstream Signaling
This protocol is used to measure the levels of a phosphorylated downstream substrate (p-Substrate P) as a functional readout of target kinase inhibition.
-
Materials : Cell culture reagents, test compounds, lysis buffer with phosphatase and protease inhibitors, protein assay reagents, SDS-PAGE and Western blot equipment, and primary antibodies against p-Substrate P and total Substrate P.
-
Procedure :
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with inhibitors (1 µM) or DMSO for 2 hours.
-
Lyse the cells and quantify total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for p-Substrate P overnight.
-
Wash and incubate with a secondary antibody.
-
Detect the signal using an appropriate imaging system.
-
Strip the membrane and re-probe for total Substrate P as a loading control.
-
Quantify band intensities and normalize the p-Substrate P signal to the total Substrate P signal.
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Hypothetical Signaling Pathway for Target Kinase A (TKA).
Caption: Experimental Workflow for In Vitro Kinase Profiling.
References
- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Comparative Analysis of Delivery Systems for Targeted Therapeutic Agent X
In the rapidly evolving landscape of drug delivery, the targeted administration of therapeutic agents to specific sites within the body remains a cornerstone of enhancing efficacy while minimizing off-target effects. This guide provides a comparative study of prominent delivery systems for a hypothetical therapeutic agent, "Therapeutic Agent X," designed for oncology applications. The comparison focuses on key performance indicators, supported by established experimental protocols and visualized through signaling pathways and workflows.
Performance Metrics of Common Delivery Systems
The selection of an appropriate delivery system is contingent on a multitude of factors, including the physicochemical properties of the drug, the desired release profile, and the specific biological target. Below is a summary of quantitative data for three widely utilized delivery platforms: liposomes, polymeric nanoparticles, and antibody-drug conjugates (ADCs).
| Delivery System | Average Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Circulation Half-life (hours) |
| Liposomes | 80 - 200 | 50 - 90 | 1 - 10 | 24 - 48 (PEGylated) |
| Polymeric Nanoparticles | 50 - 300 | 60 - 95 | 5 - 25 | 12 - 36 |
| Antibody-Drug Conjugates | ~10 | N/A | 2 - 5 | 72 - 120 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance comparison of drug delivery systems.
Determination of Encapsulation Efficiency and Drug Loading
Objective: To quantify the amount of Therapeutic Agent X successfully encapsulated within the delivery vehicle and the overall percentage of the drug in the final formulation.
Methodology:
-
A known amount of the delivery system formulation is prepared.
-
The formulation is subjected to a separation technique (e.g., ultracentrifugation, size exclusion chromatography) to separate the encapsulated drug from the free, unencapsulated drug.
-
The amount of free drug in the supernatant or eluent is quantified using a suitable analytical method (e.g., High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy).
-
The amount of encapsulated drug is determined by subtracting the amount of free drug from the total initial amount of the drug used.
-
Encapsulation Efficiency (%) is calculated as: (Total Drug - Free Drug) / Total Drug * 100.
-
To determine Drug Loading (%) , a known amount of the lyophilized drug-loaded delivery system is dissolved in a suitable solvent to break down the carrier and release the drug. The drug content is then quantified, and the loading is calculated as: (Mass of Drug in Nanoparticles / Mass of Nanoparticles) * 100.
In Vitro Drug Release Study
Objective: To evaluate the release kinetics of Therapeutic Agent X from the delivery system over time under physiological conditions.
Methodology:
-
A known amount of the drug-loaded delivery system is placed in a dialysis bag with a specific molecular weight cut-off.
-
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium.
-
The concentration of Therapeutic Agent X in the collected aliquots is quantified by HPLC or another appropriate method.
-
A cumulative release profile is plotted as the percentage of drug released versus time.
Cellular Uptake and Internalization Assay
Objective: To assess the efficiency of the delivery system in being taken up by target cancer cells.
Methodology:
-
Target cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then incubated with the delivery system loaded with a fluorescently labeled version of Therapeutic Agent X or a fluorescent dye for a specified period (e.g., 2, 4, 8 hours).
-
Following incubation, the cells are washed with cold PBS to remove any non-internalized delivery systems.
-
The cells are then lysed, and the intracellular fluorescence is measured using a microplate reader.
-
Alternatively, cellular uptake can be visualized and quantified using fluorescence microscopy or flow cytometry. For flow cytometry, cells are harvested, washed, and analyzed to determine the percentage of fluorescently positive cells and the mean fluorescence intensity.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual and experimental frameworks relevant to the comparative study of these delivery systems.
Caption: Passive targeting via the Enhanced Permeability and Retention (EPR) effect.
Caption: Active targeting through ligand-receptor interactions.
Caption: General experimental workflow for evaluating drug delivery systems.
A-319: A Novel CD19xCD3 Bispecific Antibody for B-Cell Malignancies and Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of A-319, a novel CD19xCD3 bispecific T-cell engager antibody, against established therapeutic alternatives for the treatment of B-cell malignancies and Systemic Lupus Erythematosus (SLE). A-319 is currently in Phase 1 clinical development and has shown promising preliminary efficacy and a manageable safety profile.[1] This document summarizes available preclinical and clinical data, outlines key experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
Mechanism of Action
A-319 is a recombinant bispecific antibody that simultaneously binds to the CD19 antigen expressed on the surface of B-lymphocytes and the CD3 epsilon subunit of the T-cell receptor complex on T-cells.[2] This dual binding redirects a patient's own T-cells to recognize and eliminate CD19-positive B-cells, including malignant B-cells and autoreactive B-cells implicated in autoimmune diseases like SLE.[2][3] The engagement of CD3 triggers T-cell activation, leading to the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the target B-cells.[4][5]
The primary comparator for A-319 in B-cell malignancies is blinatumomab, the first-in-class CD19xCD3 Bi-specific T-cell Engager (BiTE®) antibody approved for the treatment of B-cell precursor acute lymphoblastic leukemia (B-ALL).[6] For SLE, where B-cell depletion is a therapeutic strategy, comparators include B-cell depleting monoclonal antibodies like rituximab (B1143277) (anti-CD20) and B-lymphocyte stimulator (BLyS)-specific inhibitors like belimumab.
Preclinical Data Comparison
Preclinical studies are crucial for establishing the initial efficacy and safety profile of a novel therapeutic agent. Key in vitro and in vivo assays for evaluating T-cell engagers are summarized below. While detailed quantitative data for A-319 from peer-reviewed publications are emerging, available information suggests potent anti-tumor activity.
In Vitro Cytotoxicity
In vitro cytotoxicity assays measure the ability of a drug to kill target cancer cells. For T-cell engagers, this is typically assessed by co-culturing the therapeutic antibody with effector T-cells and target B-cell lines.
| Parameter | A-319 | Blinatumomab |
| Target Cells | CD19+ B-cell lines (e.g., Raji) | CD19+ B-cell lines (e.g., NALM-6, Raji) |
| Effector Cells | Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells | Human PBMCs or purified T-cells |
| Potency (EC50) | Potent antitumor agent (specific EC50 values not yet published)[1] | Half-maximal redirected lysis at 10-100 pg/mL[7] |
In Vivo Tumor Growth Inhibition
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the standard for evaluating in vivo efficacy. To test T-cell redirecting therapies, these models are often "humanized" by co-engrafting human immune cells.
| Parameter | A-319 | Blinatumomab |
| Animal Model | Raji xenograft models | NOD/SCID mice with human T-cell engraftment |
| Efficacy | Demonstrated tumor growth inhibition in Raji xenograft models.[1] | Complete inhibition of subcutaneous tumor growth and increased survival in a disseminated tumor model.[7] |
Clinical Data Comparison
A-319 is currently in Phase 1 clinical trials for both B-cell non-Hodgkin lymphoma (B-NHL) and SLE. The data, while preliminary, suggests a favorable safety and efficacy profile.
Pharmacokinetics
| Parameter | A-319 | Blinatumomab |
| Half-life (t1/2) | 6-10 hours[8] | ~2 hours |
| Administration | Intravenous infusion | Continuous intravenous infusion |
B-Cell Malignancies: A-319 vs. Blinatumomab vs. CD19 CAR-T
| Parameter | A-319 (Phase 1, B-NHL) | Blinatumomab (Approved for B-ALL) | CD19 CAR-T Therapy (Approved for B-cell malignancies) |
| Overall Response Rate (ORR) | Encouraging disease control reported. In a dose-escalation cohort, 1 CR and 1 PR were observed.[8] | Complete remission (CR) or CR with partial hematological recovery (CRh) in 43% of patients with relapsed/refractory B-ALL.[6] | Best Objective Response (BOR) of 75% and Best Complete Response (BCR) of 56% in a meta-analysis.[9] |
| Cytokine Release Syndrome (CRS) (Grade ≥3) | 0%[8] | <5% in most studies | Varies by product, can be significant (e.g., 24% with KTE-X19).[2] |
| Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) (Grade ≥3) | 9.5% (n=2)[8] | ~13% | Varies by product (e.g., 25% with KTE-X19).[2] |
Systemic Lupus Erythematosus (SLE): A-319 vs. Standard of Care
| Parameter | A-319 (Phase 1) | Belimumab (Approved for SLE) | Rituximab (Off-label use in SLE) |
| Efficacy Endpoint | Reduction in SLEDAI-2K scores, autoantibody levels, and proteinuria.[5][10] | SLE Responder Index (SRI) response rate. | Reduction in SELENA-SLEDAI score. |
| Key Efficacy Results | Rapid improvements in SLEDAI-2K scores and marked decreases in autoantibody levels.[5][10] | Significantly greater SRI response at week 52 compared to placebo (43.2% vs 33.5%).[11] | Overall response in 71% of patients based on SELENA-SLEDAI assessment in a registry.[12] |
| Safety Profile | Well-tolerated with no evidence of CRS or ICANS in early data.[5] | Generally well-tolerated, with comparable adverse events to placebo.[11] | Generally satisfactory tolerance profile, with severe infections being a key concern.[12] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are outlines of key experimental protocols for the evaluation of A-319.
T-Cell Mediated Cytotoxicity Assay (Flow Cytometry-Based)
This assay quantifies the ability of T-cells, activated by A-319, to kill target B-cells.
-
Cell Preparation:
-
Target B-cells (e.g., Raji) are labeled with a fluorescent dye (e.g., CFSE).
-
Effector T-cells are isolated from healthy donor PBMCs.
-
-
Co-culture:
-
Labeled target cells and effector T-cells are co-cultured at various effector-to-target (E:T) ratios.
-
A-319 is added at a range of concentrations.
-
-
Incubation:
-
The co-culture is incubated for a defined period (e.g., 24-48 hours).
-
-
Flow Cytometry Analysis:
-
A viability dye (e.g., Propidium Iodide) is added to distinguish live from dead cells.
-
The percentage of dead target cells (CFSE-positive, PI-positive) is quantified by flow cytometry.
-
In Vivo B-Cell Depletion Assay
This assay evaluates the ability of A-319 to deplete B-cells in a living organism.
-
Animal Model:
-
Use of humanized mice engrafted with human immune cells.
-
-
Treatment:
-
Administer A-319 or a control antibody to the mice.
-
-
Sample Collection:
-
Collect peripheral blood at various time points post-treatment.
-
-
Flow Cytometry Analysis:
-
Stain blood samples with fluorescently labeled antibodies against human B-cell (e.g., CD19, CD20) and T-cell (e.g., CD3) markers.
-
Quantify the absolute number and percentage of B-cells in the blood.
-
Conclusion
A-319 is a promising novel CD19xCD3 bispecific antibody with a mechanism of action similar to the approved drug blinatumomab. Preliminary data from Phase 1 clinical trials suggest that A-319 is well-tolerated and demonstrates clinical activity in both B-cell malignancies and SLE. Its longer half-life compared to blinatumomab may offer a more convenient dosing regimen. Further clinical development and publication of more extensive preclinical and clinical data are needed to fully elucidate the therapeutic potential of A-319 and its positioning relative to other B-cell targeting therapies.
References
- 1. A-319 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A-319 / ITabMed [delta.larvol.com]
- 7. Blinatumomab, a bispecific B-cell and T-cell engaging antibody, in the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blinatumomab induces autologous T-cell killing of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. science-now.reports.s3.amazonaws.com [science-now.reports.s3.amazonaws.com]
- 11. [Figure, Blinatumomab Mechanism of Action. The diagram...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Unidentified Laboratory Chemicals
Disclaimer: The chemical identifier "D-CS319" does not correspond to a recognized substance in standard chemical databases. Therefore, providing specific disposal instructions is not possible without a proper identification and the corresponding Safety Data Sheet (SDS). The following guide provides a general framework for the safe disposal of an unidentified chemical. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department before proceeding.
Immediate Safety and Logistical Plan
The primary step in ensuring laboratory safety is the correct identification of all chemical waste. Disposing of an unknown substance can lead to dangerous chemical reactions, environmental contamination, and regulatory violations.
Step 1: Positive Identification
-
Labeling: Check all container labels for any identifying information, including chemical name, formula, CAS number, or manufacturer details.
-
Internal Documentation: Review laboratory notebooks, inventory records, and purchase orders to trace the origin and identity of the substance.
-
Consult Colleagues: Inquire with other laboratory personnel who may have worked with or ordered the chemical.
Step 2: Obtain the Safety Data Sheet (SDS)
-
Once the chemical is identified, locate its SDS. The SDS is the definitive source for information regarding hazards, handling, storage, and disposal. Manufacturers and suppliers are required to provide an SDS for all hazardous chemicals.
Step 3: Segregation and Storage
-
Until the chemical is identified, it should be treated as hazardous.
-
Store the container in a designated, well-ventilated waste collection area, away from incompatible materials.
-
Ensure the container is properly sealed and labeled as "Caution: Unknown Chemical. Awaiting Identification."
General Chemical Disposal Workflow
The following workflow outlines the decision-making process for the proper disposal of a laboratory chemical once it has been identified and its SDS has been obtained.
Caption: General workflow for laboratory chemical disposal.
Key Disposal Information from a Safety Data Sheet (SDS)
When consulting an SDS for disposal information, pay close attention to the following sections. This data is crucial for making informed and safe decisions.
| SDS Section | Information Provided | Relevance to Disposal |
| Section 2: Hazard(s) Identification | Details the physical and health hazards of the chemical (e.g., flammable, corrosive, toxic). | Determines the primary risks associated with handling the waste and the necessary personal protective equipment (PPE). |
| Section 7: Handling and Storage | Provides guidance on safe handling practices and storage conditions, including incompatibilities. | Informs how to safely store the waste prior to disposal and which chemicals it must be kept separate from to avoid dangerous reactions. |
| Section 9: Physical and Chemical Properties | Lists properties such as pH, flash point, and reactivity. | Helps in assessing the chemical's stability and potential for hazardous reactions during storage or disposal. |
| Section 10: Stability and Reactivity | Describes chemical stability, conditions to avoid (e.g., heat, light), and incompatible materials. | Critical for preventing accidental fires, explosions, or the release of toxic gases when accumulating and storing chemical waste. |
| Section 13: Disposal Considerations | This is the most important section for waste disposal. It provides specific instructions on proper disposal methods, including whether the chemical can be disposed of down the drain or requires special treatment. | Directly answers how to dispose of the chemical in accordance with regulatory requirements. It may also provide information on recycling or reclamation. |
| Section 14: Transport Information | Contains information on proper shipping names, hazard classes, and packaging requirements for transporting the chemical. | Essential for the proper labeling and transportation of the waste to a treatment, storage, and disposal facility (TSDF), which is typically handled by your institution's EHS department. |
| Section 15: Regulatory Information | Lists safety, health, and environmental regulations specific to the substance. | Provides context on the legal requirements for the disposal of the chemical, ensuring compliance with local, state, and federal laws. |
Experimental Protocols
As "this compound" is not identified, no specific experimental protocols for its disposal can be provided. For general chemical treatment procedures, such as the neutralization of acids and bases or the deactivation of certain reactive compounds, consult established laboratory safety manuals and your institution's specific protocols. An example of a general procedure for the neutralization of a simple acid can be found in various laboratory safety guides. Always perform such procedures in a fume hood with appropriate PPE.
By adhering to this structured approach, researchers and laboratory professionals can ensure that unidentified chemicals are managed safely and responsibly, thereby protecting themselves, their colleagues, and the environment.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
